Rucaparib Camsylate

Catalog No.
S007097
CAS No.
1859053-21-6
M.F
C29H34FN3O5S
M. Wt
555.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib Camsylate

CAS Number

1859053-21-6

Product Name

Rucaparib Camsylate

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C29H34FN3O5S

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N

SMILES

Array

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

The exact mass of the compound Rucaparib camsylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rucaparib camsylate synthetic lethality BRCA mutation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pathway

The following diagram illustrates the synthetic lethality mechanism, contrasting outcomes in healthy and BRCA-deficient cells.

rucaparib_mechanism Rucaparib Synthetic Lethality Mechanism cluster_normal_cell Cell with Functional HR (e.g., Healthy Cell) cluster_brca_cell HR-Deficient Cell (e.g., BRCA Mutant) NormalSSB Single-Strand Break (SSB) NormalPARP PARP-Mediated Repair (BER) NormalSSB->NormalPARP NormalSurvive Cell Survival NormalPARP->NormalSurvive NormalDSB Double-Strand Break (DSB) NormalHR HR Repair (BRCA-dependent) NormalDSB->NormalHR NormalHR->NormalSurvive BRCA_SSB Single-Strand Break (SSB) BRCA_PARPInhib Rucaparib PARP Inhibition BRCA_SSB->BRCA_PARPInhib BRCA_AccumulatedDSB Accumulated DSBs from Collapsed Replication Forks BRCA_PARPInhib->BRCA_AccumulatedDSB BRCA_HRDefect Defective HR Repair BRCA_AccumulatedDSB->BRCA_HRDefect BRCA_Death Cell Death (Synthetic Lethality) BRCA_HRDefect->BRCA_Death RucaparibDose Rucaparib Administration RucaparibDose->NormalPARP BER Blocked RucaparibDose->BRCA_PARPInhib

Figure 1: Rucaparib's synthetic lethality mechanism. In HR-deficient cells, PARP inhibition leads to irreparable DNA damage and cell death.

Quantitative Efficacy Data

Clinical trial data demonstrates the efficacy of oral rucaparib in patients with advanced ovarian cancer and confirmed gBRCA mutations.

Table: Efficacy of Oral Rucaparib in Advanced Ovarian Cancer (gBRCA Mutation Carriers) [1]

Patient Group Objective Response Rate (ORR) Disease Control Rate (SD ≥12 weeks) Median Duration of Response
All oral cohorts (six dose levels) 15% Not specified Not specified
Oral cohorts (continuous dosing) Not specified 12/13 patients 179 days (range: 84-567 days)

Table: Key Pharmacokinetic & Pharmacodynamic Parameters of Rucaparib [2]

Parameter Value / Description
PARP-1/2 Inhibition Constant (Kᵢ) PARP-1: 0.8 nM; PARP-2: 0.5 nM
Absolute Oral Bioavailability 36%
Time to Steady State ~1 week (with continuous twice-daily dosing)
Elimination Routes Metabolism, renal, and hepatic excretion
Food Effect Not clinically significant

Experimental Protocols

Key methodologies from foundational studies provide a template for investigating rucaparib.

1. Phase II Clinical Trial Protocol (Intermittent vs. Continuous Dosing) [1]

  • Patient Population: Proven gBRCA mutation carriers with advanced breast or ovarian cancer, WHO PS 0-1, normal organ function.
  • Study Design: Open-label, multicentre trial.
  • Interventions:
    • Cohort 1: Intravenous rucaparib, 30-min infusion daily for 5 days of each 21-day cycle.
    • Cohort 2: Oral rucaparib camsylate, investigated in six dose levels with increasing duration (7, 14, 21 days) and continuous scheduling.
  • Primary Endpoints: Safety, tolerability, dose-limiting toxicities (DLTs).
  • Secondary Endpoints: Pharmacodynamic (PD) and pharmacokinetic (PK) profiles, objective response rate (ORR) by RECIST criteria.

2. In Vitro Assessment of Rucaparib Cytotoxicity and DNA Damage [2] [3]

  • Cell Culture: Human ovarian, breast, and pancreatic cancer cell lines with varying BRCA status (wild-type, mutant, epigenetically silenced).
  • Rucaparib Exposure: Cells exposed to rucaparib (e.g., concentrations up to 10 µM) for 24 hours.
  • Viability Assay: Cell viability measured using assays like CellTiter 96 AQueous non-radioactive cell proliferation assay (MTS) 72 hours or 8 days post-treatment.
  • DNA Damage Analysis: Immunofluorescence staining for DNA damage markers (e.g., γH2AX) to quantify double-strand breaks.
  • HR Repair Functional Assay: Utilize reporter assays (e.g., DR-GFP) to directly measure HR repair capacity.

Emerging Research & Future Directions

Research is exploring strategies to overcome resistance and expand rucaparib utility.

  • Combination with ATR Inhibitors: Preclinical studies show sequential ATR (ceralasertib) and PARP (olaparib) inhibition can overcome acquired resistance in pancreatic cancer models; optimal sequence (ATRi first vs. PARPi first) may depend on the tumor's DNA damage response proficiency [3].
  • Pulse Dosing in Combination Therapy: A phase I trial demonstrated that pulse dosing of rucaparib (400 mg BID, days 1-7) with irinotecan (100 mg/m², once every 3 weeks) was tolerable and showed durable responses in cancers with BRCA, PALB2, and ATM mutations [4].
  • Activity Beyond BRCA Mutations: Rucaparib is active in tumors with high genomic loss of heterozygosity (LOH), indicating homologous recombination deficiency beyond BRCA [5] [6].

key Insights for Researchers

  • Potency and Trapping: Rucaparib is a potent PARP-1/2/3 inhibitor with PARP-trapping activity, correlated with cytotoxic potency [2] [7].
  • Dosing Schedule is Critical: Early trials found continuous dosing is required for optimal response, a key lesson for clinical development [1].
  • Biomarker-Driven Efficacy: Efficacy correlates with platinum-free interval and presence of HRD signatures, supporting biomarker-driven patient selection [1] [5].

References

Quantitative Pharmacodynamics & Pharmacokinetics of Rucaparib

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Description Significance / Context
PARP1 IC₅₀ (Catalytic Inhibition) 0.8 nM [1] Demonstrates high potency in blocking PARP1 enzyme activity.
PARP2 IC₅₀ (Catalytic Inhibition) 0.5 nM [1] Demonstrates high potency in blocking PARP2 enzyme activity.
PARP3 IC₅₀ (Catalytic Inhibition) 28 nM [1] Potent inhibition, though slightly lower affinity than for PARP1/2.
PARP1 Inhibitory Constant (Kᵢ) 1.4 nM [1] Measures high binding affinity to the PARP1 active site.
PARP2 Inhibitory Constant (Kᵢ) 0.17 nM [1] Indicates even higher binding affinity for PARP2 than PARP1.
Mechanism of Action Catalytic inhibition & PARP-DNA trapping [1] Blocks enzyme activity and "traps" PARP on DNA, leading to replication fork collapse.
Absolute Oral Bioavailability 36% [1] Moderate bioavailability, suitable for oral dosing.
Time to Steady-State ~1 week (with continuous twice-daily dosing) [1] Informs study design for stable drug exposure.
Food Effect Not clinically significant [1] Offers dosing flexibility (with or without food).

Experimental Protocols for Key Assays

The quantitative data for rucaparib are typically generated through standardized, high-quality experimental methods.

  • Cell-Free Enzymatic Assays for IC₅₀/Kᵢ: These values are determined using in vitro cell-free assays that measure the compound's ability to inhibit the activity of isolated, recombinant human PARP enzymes. The Ki (inhibitory constant) is a measure of binding affinity, often determined via crystallographic analysis or competitive binding studies, confirming that rucaparib mimics the nicotinamide moiety of NAD⁺ [1].
  • Cellular Cytotoxicity and DNA Damage Assays: To establish the functional consequence of PARP inhibition, in vitro cell proliferation and cytotoxicity assays are performed across a panel of human cancer cell lines (e.g., ovarian, breast, pancreatic). The EC₅₀ (half-maximal effective concentration) is determined by exposing cells to a range of rucaparib concentrations for a defined period (e.g., 24 hours) and measuring cell viability. Concurrently, markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., caspase activation) are evaluated to link PARP inhibition to biological effect [1] [2].
  • In Vivo Pharmacodynamics: In mouse xenograft models, the relationship between dose, plasma/tumor rucaparib concentration, target engagement (PAR levels), and anti-tumor efficacy (tumor growth inhibition) is assessed. Tumor and plasma samples are collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) for drug levels and immunoassays for PAR, demonstrating an inverse correlation between rucaparib exposure and PAR levels [1].

Mechanism of Action and Biological Context

Rucaparib's primary mechanism involves synthetic lethality in cells with pre-existing Homologous Recombination Deficiency (HRD), such as those with BRCA1 or BRCA2 mutations. The following diagram illustrates the core mechanism of action and DNA damage response pathway.

G DNA_SSB Single-Strand Break (SSB) PARP_Binding PARP1 Recruitment & Activation DNA_SSB->PARP_Binding PARylation PAR Polymer Formation PARP_Binding->PARylation DNA_DSB Double-Strand Break (DSB) PARP_Binding->DNA_DSB Unrepaired SSB & PARP Trapping BER_Repair Base Excision Repair (BER) PARylation->BER_Repair BER_Repair->DNA_SSB Repair Successful HR_Repair HR Repair (BRCA-dependent) DNA_DSB->HR_Repair HR_Repair->DNA_DSB Repair Successful Cell_Death Cell Death (Synthetic Lethality) HR_Repair->Cell_Death HRD/BRCA Mutation Rucaparib Rucaparib (PARPi) Rucaparib->PARP_Binding Inhibits Rucaparib->PARylation Inhibits Rucaparib->BER_Repair Inhibits

Rucaparib mechanism: inhibits PARP-mediated repair, causing lethal double-strand breaks in HR-deficient cells.

The PARP family consists of 17 members, classified based on structure and function. Rucaparib primarily targets the DNA-dependent PARPs (PARP1, PARP2, PARP3) [3].

Considerations for Research and Development

  • Clinical Pharmacokinetics: Rucaparib shows moderate-to-high inter-individual variability in plasma exposure. It is a substrate of CYP enzymes and can act as a perpetrator of drug-drug interactions by inhibiting CYP1A2, CYP3A, CYP2C9, and CYP2C19, as well as transporters like MATE1, MATE2-K, OCT1, and OCT2 [1] [4].
  • Exposure-Response Relationship: Higher plasma exposure to rucaparib has been associated with an increase in the probability and severity of toxicities (e.g., hematological events). The relationship between exposure and efficacy, while suggesting dose-dependency, remains less conclusively established [1] [4].
  • Biomarkers for Response: The strongest clinical efficacy is observed in tumors with BRCA mutations or other Homologous Recombination Deficiency (HRD) signatures. Translational studies suggest that responding patients may also have higher pre-treatment levels of immune markers like PD-L1 and CD8+ T cells in the tumor microenvironment, which could be relevant for combination therapy with immunotherapy [5].

References

Rucaparib preclinical studies ovarian cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action and Synthetic Lethality

The antitumor activity of rucaparib is based on inducing synthetic lethality in HR-deficient cells, including those with BRCA1/2 mutations or other HRD features [1] [2]. The diagram below illustrates this core concept and key associated biomarkers.

G cluster_0 Predictive Biomarkers for Rucaparib Response Start DNA Single-Strand Break (SSB) PARP_Inhib Rucaparib inhibits PARP Start->PARP_Inhib SSB_to_DSB Unrepaired SSB progresses to DNA Double-Strand Break (DSB) during replication PARP_Inhib->SSB_to_DSB HR_Repair HR Repair Pathway SSB_to_DSB->HR_Repair HR_Proficient Cell Survival (HR Proficient) HR_Repair->HR_Proficient Functional HR HR_Deficient Synthetic Lethality: Cell Death (HR Deficient) HR_Repair->HR_Deficient HR Deficiency BRCAm BRCA1/2 Mutation Meth BRCA1 Promoter Methylation (homozygous) HRD_Genes Low expression of HR genes (ATM, RAD51L1) LOH Genomic Scar: High LOH

Synthetic lethality mechanism of rucaparib and key HRD biomarkers.

Summary of Key Preclinical Findings

The following table summarizes quantitative data on rucaparib's efficacy from major preclinical studies.

Study Model / Cell Line Genetic Background / Feature Key Findings and IC₅₀ / Effective Concentrations Primary Experimental Readouts
Panel of 39 Ovarian Cancer Cell Lines [1] Various HRD features (e.g., low HR gene expression, AURKA amplification, BRCA methylation). 67% (26/39) of lines showed concentration-dependent growth inhibition; sensitivity not restricted to BRCA1/2-mutated lines. Growth inhibition assay (proliferation), soft agar colony formation.
PEO1 Cell Line [3] BRCA2 mutant (HGSOC). Significant reduction in proliferative and migratory capacity at 10 µM. Cell viability (Trypan blue), Annexin V/PI apoptosis assay, γ-H2AX foci (DNA damage).
Patient-Derived Xenograft (PDX) Models [4] BRCA1-methylated (homozygous vs. heterozygous). Response predicted by homozygous BRCA1 methylation; heterozygous methylation associated with resistance. Tumor growth inhibition in vivo.
Various Cancer Cell Lines [2] BRCA wild-type, mutant (BRCA1/2), epigenetically silenced BRCA1. Greater cytotoxicity in BRCA-mutant/HRD cells at concentrations up to 10 µM. Cytotoxicity, γ-H2AX formation (DNA DSBs), HR repair functional assays.

Detailed Experimental Protocols

Here are the methodologies for key experiments used in these preclinical studies.

Cell Proliferation and Viability Assays [1] [3]
  • Purpose: To determine the anti-proliferative effects of rucaparib as a single agent.
  • Methodology:
    • Cell Seeding: Plate cells in 24-well plates at a density of 5–20 × 10³ cells per well.
    • Drug Treatment: Treat cells with increasing concentrations of rucaparib (typically ranging from 0.005 µM to 25 µM). Include a vehicle control (e.g., DMSO at 0.1%).
    • Quantification: Count cells on day 1 (baseline) and day 6 using an automated cell counter (e.g., Coulter Z2 counter or Countess).
    • Data Analysis: Calculate growth inhibition as the number of generations inhibited in treated wells compared to untreated controls over the same period. The IC₅₀ (concentration that inhibits 50% of proliferation) can be determined from dose-response curves.
  • Variations: For 3D culture models, soft agar assays can be performed. Cells are seeded in a 0.3% agar top layer over a 0.5% agar base, with or without rucaparib (1 µM). Colonies are stained and counted after 5 weeks [1].
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining [3]
  • Purpose: To quantify rucaparib-induced apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cell populations.
  • Methodology:
    • Treatment: Treat cells in a dose- and time-dependent manner with rucaparib and appropriate controls.
    • Cell Harvesting: Trypsinize, wash with PBS, and centrifuge cells (e.g., 1500× g for 5 min).
    • Staining: Resuspend cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution. Incubate for 15 minutes at 25°C in the dark.
    • Analysis: Analyze samples using a flow cytometer (e.g., ACEA Novocyte). Acquire a minimum of 12,000 events per sample. Use unstained and single-stained controls for compensation. Analyze data with software like Novoexpress to determine the percentage of cells in each quadrant.
DNA Damage Assessment via γ-H2AX Immunofluorescence [1] [3]
  • Purpose: To detect and quantify DNA double-strand breaks, a key marker of rucaparib-induced DNA damage.
  • Methodology:
    • Cell Preparation: Seed cells on poly-prep slides and incubate for 24 hours. Treat with rucaparib or vehicle control for a set duration (e.g., 1.5 hours). Optionally, stimulate DNA damage with 20 mM H₂O₂ for 20 minutes.
    • Fixation and Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 10 minutes. Permeabilize with 0.5% Triton-X-100 for 10 minutes.
    • Blocking and Staining: Block with 5% Bovine Serum Albumin (BSA) for 1 hour. Incubate with primary antibody (mouse anti-γ-H2AX, 1:200 dilution) for 1 hour. After washing, incubate with a fluorescent secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 1 hour.
    • Mounting and Imaging: Mount slides with an anti-fade mounting medium containing DAPI to stain nuclei. Image using a fluorescence microscope (e.g., Leica DM4000). Quantify γ-H2AX foci per cell or fluorescence intensity.
Assessment of Combination Therapy Synergy [1] [5]
  • Purpose: To evaluate the interactive effects of rucaparib combined with chemotherapeutic agents.
  • Methodology:
    • Drug Exposure: Treat cells with rucaparib in combination with chemotherapies (e.g., carboplatin, topotecan, paclitaxel) at various concentrations.
    • Data Analysis: Use multiple drug effect analysis and combination index (CI) isobologram analysis. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
    • Secondary Readouts: The synergistic mechanism can be further investigated using the apoptosis and DNA damage assays described above.

Synergistic Interactions with Chemotherapy

Rucaparib demonstrates synergistic or additive effects when combined with various DNA-damaging agents, which is critical for combination therapy design [1].

Chemotherapeutic Agent Interaction with Rucaparib Key Findings from Preclinical Models
Topotecan Synergistic Most pronounced synergy; enhanced apoptosis, DNA fragmentation, and γ-H2AX formation [1].
Carboplatin Synergistic or Additive Enhanced efficacy in BRCA-mutated models; synergy observed independent of single-agent rucaparib activity [1] [5].
Cisplatin Synergistic Preclinical evidence supports combined use, leading to clinical trial evaluation [5].
Doxorubicin Synergistic or Additive --
Paclitaxel Synergistic or Additive --
Gemcitabine Additive --

Conclusion

Preclinical studies established that rucaparib is a potent PARP inhibitor with single-agent efficacy in HRD models and synergistic potential with chemotherapy. The translational relevance of these findings is confirmed in clinical trials, which validate biomarkers like homozygous BRCA1 methylation and genomic LOH for identifying patients most likely to benefit from rucaparib therapy [4] [6].

References

Comprehensive Technical Guide: DNA Damage Repair Pathway Inhibition by Rucaparib

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Rucaparib is an oral small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor that exploits synthetic lethality in cancer cells with homologous recombination repair deficiencies, particularly those harboring BRCA1/2 mutations. Approved for recurrent ovarian cancer and metastatic castration-resistant prostate cancer, rucaparib demonstrates potent inhibition of PARP1, PARP2, and PARP3 enzymes, with IC50 values of 0.8 nM, 0.5 nM, and 28 nM, respectively. This whitepaper provides a comprehensive technical analysis of rucaparib's mechanism of action, pharmacokinetic profile, clinical efficacy across indications, resistance mechanisms, and experimental protocols for evaluating its activity. The data synthesized herein will equip researchers and drug development professionals with critical insights for advancing PARP inhibitor research and combination therapy strategies.

Drug Overview and Development History

Rucaparib (formerly AG-014699, PF-01367338) is a potent, orally available small-molecule inhibitor targeting key members of the PARP enzyme family [1]. The drug is formulated as the camsylate salt and is administered orally in tablet form [1]. Rucaparib was discovered through systematic evaluation of in vitro structure-activity relationships and in vivo assessment of radio- and chemopotentiation efficacy [1]. Among a panel of 43 structurally diverse PARP inhibitors, rucaparib emerged as a leading candidate due to its significant enhancement of temozolomide antitumor activity without causing body weight loss in mouse xenograft models bearing SW620 tumors [1].

The clinical development of rucaparib progressed through multiple pivotal trials leading to its regulatory approvals. The Phase I/II Study 10 trial (NCT01482715) established the recommended Phase II dose of 600 mg twice daily and demonstrated promising activity in patients with BRCA-mutated ovarian cancer [1] [2]. Subsequent trials including ARIEL2 (NCT01891344), ARIEL3 (NCT01968213), and TRITON2 (NCT02952534) expanded the evidence base for rucaparib across multiple settings and led to its approval for ovarian cancer maintenance therapy, treatment of recurrent ovarian cancer, and metastatic castration-resistant prostate cancer associated with BRCA mutations [1] [3] [4]. The drug received FDA accelerated approval in December 2016 and European Commission approval in May 2018 [3].

Mechanism of Action and Signaling Pathways

Core Mechanism: PARP Inhibition and Synthetic Lethality

Rucaparib exerts its anticancer effects through multiple PARP-dependent and PARP-independent mechanisms, with synthetic lethality representing the principal therapeutic strategy [3]. The drug potently inhibits PARP1, PARP2, and PARP3 enzymes, which play critical roles in detecting and repairing DNA single-strand breaks via the base excision repair pathway [1] [2]. Rucaparib mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) and competitively binds to the catalytic domain of PARP enzymes, effectively blocking their enzymatic activity [1].

The process of synthetic lethality occurs specifically in cancer cells with pre-existing homologous recombination deficiency (HRD), such as those with BRCA1 or BRCA2 mutations [2]. In normal cells, inhibition of PARP-mediated single-strand break repair leads to the accumulation of replication-associated double-strand breaks that can be effectively repaired through HR-mediated repair [1]. However, in HR-deficient cancer cells, these double-strand breaks remain unrepaired, leading to genomic instability and apoptotic cell death [1] [2].

PARP Trapping and Additional Mechanisms

Beyond catalytic inhibition, rucaparib facilitates PARP-DNA complex trapping, where the inhibited PARP enzyme remains bound to damaged DNA, creating physical obstacles that block replication fork progression [3]. This mechanism has been shown to be particularly cytotoxic, as stalled replication forks collapse into double-strand breaks that require HR for repair [1]. Preclinical studies have also revealed that rucaparib may enhance tumor perfusion through vasodilation, potentially improving delivery of concomitant cytotoxic agents [3]. Additionally, rucaparib has demonstrated PARP-independent effects including modulation of the mTOR signaling pathway, which may contribute to its overall antitumor activity [5].

The following diagram illustrates the core synthetic lethality concept:

G SSB Single-Strand Break (SSB) PARP PARP Enzyme Activation SSB->PARP SSBR Successful SSB Repair PARP->SSBR Normal Cell DSB Double-Strand Break (DSB) Formation PARP->DSB HR-Deficient Cell Survival Cell Survival SSBR->Survival HR Homologous Recombination (HR) Repair DSB->HR HR-Proficient Cell NHEJ Error-Prone NHEJ Repair DSB->NHEJ Lethality Synthetic Lethality & Cell Death DSB->Lethality Unrepaired DSBs HR->Survival Genomic Genomic Instability & Mutations NHEJ->Genomic Genomic->Lethality Rucaparib Rucaparib Treatment Rucaparib->PARP PARP Inhibition

Synthetic lethality mechanism of Rucaparib in HR-deficient cells.

Molecular Interactions and Binding Characteristics

Crystallographic analyses have revealed that rucaparib binds to the PARP active site through multiple hydrogen bonds and hydrophobic interactions [1]. The drug exhibits particularly high binding affinity for PARP1 (inhibitory constant of 1.4 nmol/L) and PARP2 (inhibitory constant of 0.17 nmol/L) [1]. The benzimidazole structure of rucaparib contributes to its optimal partition coefficient of 2.4, balancing cellular penetration and retention [1]. In cellular models, rucaparib-induced DNA damage triggers G2/M cell-cycle arrest followed by apoptosis, with demonstrated concentration-dependent effects on PAR inhibition and γ-H2AX foci formation (a marker of DNA double-strand breaks) [1] [5].

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, and Metabolism

Rucaparib displays linear pharmacokinetics across the dose range of 240-840 mg twice daily [1] [3]. The drug has an absolute oral bioavailability of 36% (range: 30-45%), reaching steady-state plasma concentrations after approximately one week of continuous twice-daily dosing [1] [3]. Food intake has a modest effect on rucaparib absorption, with a high-fat meal increasing C~max~ and AUC~0-24h~ by 20% and 38%, respectively, while delaying T~max~ by 2.5 hours [3]. However, this effect is not considered clinically significant, allowing rucaparib to be administered with or without food [1].

The table below summarizes key pharmacokinetic parameters of rucaparib:

Table 1: Pharmacokinetic Properties of Rucaparib at 600 mg Twice Daily

Parameter Value Comments
Steady-state C~max~ 1940 ng/mL (54% CV) Peak plasma concentration
Steady-state AUC~0-12h~ 16900 h·ng/mL (54% CV) Area under the curve
T~max~ 1.9 hours (0-5.98 hours) Time to maximum concentration
Apparent Volume of Distribution 2300 L (21% CV) Extensive tissue distribution
Protein Binding 70% Primarily to plasma proteins
Blood-to-Plasma Ratio 1.8 Preferential distribution to red blood cells
Terminal Half-life 26 hours (39% CV) Supports twice-daily dosing
Apparent Clearance 44.2 L/h (45% CV) At steady state

Rucaparib undergoes extensive metabolism primarily via CYP2D6-mediated oxidation, with minor contributions from CYP1A2 and CYP3A4 [3]. Additional metabolic pathways include N-demethylation, N-methylation, and glucuronidation [3]. Following administration of radiolabeled rucaparib, seven distinct metabolites have been identified in plasma, urine, and feces [3].

Excretion and Drug-Drug Interactions

The elimination of rucaparib occurs through both hepatic metabolism and renal excretion [1]. After a single oral dose of radiolabeled rucaparib, unchanged drug accounted for 64% of circulating radioactivity [3]. In excreta, rucaparib represented 45% of radioactivity in urine and 95% in feces, indicating extensive biliary elimination [3]. Population pharmacokinetic analyses have demonstrated no clinically significant effects of age, sex, race, body weight, CYP phenotypes, or mild-to-moderate renal/hepatic impairment on rucaparib exposure [1].

Rucaparib exhibits a manageable drug-drug interaction profile as a perpetrator, moderately inhibiting CYP1A2 and weakly inhibiting CYP3A, CYP2C9, and CYP2C19 [1]. The drug weakly increases systemic exposures of oral contraceptives and rosuvastatin, and marginally increases exposure of digoxin (a P-glycoprotein substrate) [1]. In vitro studies suggest rucaparib may inhibit transporters MATE1, MATE2-K, OCT1, and OCT2 [1]. Concomitant use with strong CYP3A inducers or inhibitors should be avoided, and caution is recommended with grapefruit products and St. John's Wort [3].

Clinical Efficacy and Biomarkers

Efficacy in Ovarian Cancer

Rucaparib has demonstrated significant clinical activity across multiple settings in ovarian cancer. The integrated analysis from Study 10 and ARIEL2 trials in patients with relapsed BRCA-mutated ovarian cancer who received ≥2 prior chemotherapies showed an objective response rate of 53.8% (95% CI: 43.8-63.5) and median progression-free survival of 10.0 months (95% CI: 7.3-12.5) [1]. In the ARIEL3 maintenance trial, which enrolled patients with platinum-sensitive ovarian cancer, rucaparib significantly improved PFS across all biomarker subgroups [1] [2].

The table below summarizes key efficacy outcomes from pivotal ovarian cancer trials:

Table 2: Clinical Efficacy of Rucaparib in Ovarian Cancer Trials

Trial Phase Population n ORR Median PFS
Study 10 (Part 2A) [2] II Platinum-sensitive, gBRCA-mutant 42 59.5% (RECIST) 7.8 months
ARIEL2 (BRCA mutant) [2] II Platinum-sensitive, BRCA mutant 40 80% (RECIST) 12.8 months
ARIEL2 (LOH high) [2] II Platinum-sensitive, BRCAwt/LOH high 82 29% (RECIST) 5.7 months
ARIEL3 (BRCA mutant) [1] III Maintenance, BRCA mutant 130 38%* 16.6 months
ARIEL3 (Overall) [1] III Maintenance, ITT population 375 - 10.8 months

Complete or partial response rate per RECIST; ORR: objective response rate; PFS: progression-free survival; ITT: intent-to-treat

Efficacy in Prostate and Other Cancers

In metastatic castration-resistant prostate cancer (mCRPC) with BRCA mutations, rucaparib has demonstrated substantial activity based on the TRITON2 trial [1] [4]. The confirmed objective response rate by RECIST was 43.5% in patients with measurable disease, with a median duration of response of 17.6 months [4]. The composite response rate (including radiographic, PSA, and CTC conversions) was 44.2% in BRCA-mutated patients [4]. These results led to FDA approval of rucaparib for mCRPC associated with deleterious BRCA mutations after prior androgen receptor-directed therapy and taxane-based chemotherapy [3] [4].

Predictive Biomarkers

The primary biomarkers predictive of rucaparib response are BRCA1/2 mutations (germline and/or somatic) and broader homologous recombination deficiency [1] [2]. In ARIEL2, genomic loss of heterozygosity (LOH) was evaluated as a biomarker for HRD, with LOH ≥14% defining the "LOH high" subgroup [2]. Patients with BRCA mutations or BRCA wild-type tumors with high LOH showed significantly improved PFS compared to those with low LOH [2]. This has led to the development of companion diagnostics, including the FoundationOne CDx and BRCA Analysis CDx, to identify patients most likely to benefit from rucaparib therapy [6].

Resistance Mechanisms

Despite initial efficacy, resistance to rucaparib and other PARP inhibitors frequently develops through multiple molecular mechanisms. Understanding these resistance pathways is crucial for developing combination strategies and sequencing approaches.

The primary resistance mechanisms include:

  • HRR Restoration: Secondary mutations in BRCA1/2 or other HRR genes that restore homologous recombination capability represent a common resistance pathway [7]. For example, secondary somatic mutations restoring RAD51C and RAD51D have been documented in ovarian cancer patients with acquired resistance to rucaparib [7].

  • Replication Fork Stabilization: Alterations in factors that normally protect stalled replication forks from degradation can confer PARP inhibitor resistance. These include loss of PTIP, CHD4, or PARI function, which stabilize replication forks independent of HR restoration [7].

  • Reduced PARP1 Trapping: Changes in PARP1 expression or function that decrease PARP-DNA complex formation can diminish rucaparib efficacy without affecting catalytic inhibition [7].

  • Drug Efflux Pumps: Upregulation of efflux transporters like P-glycoprotein may reduce intracellular rucaparib concentrations, though this mechanism appears less common than with other PARP inhibitors [7].

The following diagram illustrates key resistance pathways:

G Rucaparib Rucaparib Treatment Resistance PARP Inhibitor Resistance Rucaparib->Resistance HRRestore HR Restoration • BRCA reversion mutations • RAD51C/D restoration HRRestore->Resistance Molecular ForkStab Replication Fork Stabilization • PTIP loss • CHD4 loss • PARI alterations ForkStab->Resistance Cellular PARP1Trap Reduced PARP1 Trapping • PARP1 mutations • PARP1 downregulation PARP1Trap->Resistance Molecular DrugEfflux Drug Efflux Pumps • P-glycoprotein upregulation DrugEfflux->Resistance Pharmacokinetic

Key molecular and cellular mechanisms of resistance to Rucaparib.

Experimental Protocols and Methodologies

In Vitro Assessment of Rucaparib Activity

Cell Viability and Proliferation Assays: Preclinical evaluation of rucaparib typically employs cell viability assays using BRCA mutant and wild-type cell lines [5]. The BRCA2 mutant ovarian cancer cell line PEO1 demonstrates particular sensitivity, with significant proliferation inhibition at rucaparib concentrations of 10 μM [5]. Protocol: Seed cells in 96-well plates (2,000-5,000 cells/well), treat with serial rucaparib dilutions (typically 0.1-25 μM) for 72-144 hours, and assess viability using MTT, CellTiter-Glo, or trypan blue exclusion methods [5]. Calculate IC~50~ values using nonlinear regression analysis of dose-response curves.

PARP1 Activity Assay: Direct measurement of PARP inhibition can be performed using immunodetection of poly(ADP-ribose) polymers [5]. Protocol: Culture cells on poly-prep slides, treat with rucaparib or vehicle for 1.5 hours, stimulate PARP1 activity with 20 mM H~2~O~2~ for 20 minutes, fix with 4% PFA, permeabilize with 0.5% Triton-X, and incubate with anti-PADPR primary antibody followed by Alexa Fluor-conjugated secondary antibody [5]. Quantify fluorescence intensity using microscopy and image analysis software.

DNA Damage Assessment (γ-H2AX Foci Formation): DNA double-strand breaks can be quantified through immunofluorescence detection of phosphorylated histone H2AX [5]. Protocol: Treat cells with rucaparib for 24 hours, fix with 4% PFA, permeabilize with 0.1% Triton X-100, block with 5% BSA, incubate with anti-γ-H2AX primary antibody followed by fluorescent secondary antibody, and counterstain with DAPI [5]. Score foci numbers per nucleus using fluorescence microscopy; increased γ-H2AX foci indicate enhanced DNA damage.

Apoptosis and Cell Cycle Analysis

Annexin V/Propidium Iodide Assay: Quantify apoptosis using FITC Annexin V/PI staining followed by flow cytometry [5]. Protocol: Treat cells with rucaparib in dose- and time-dependent manner (e.g., 10 μM for 24-72 hours), trypsinize, wash with cold PBS, resuspend in Annexin V binding buffer, and stain with FITC Annexin V and PI for 15 minutes at room temperature in the dark [5]. Analyze within 1 hour using flow cytometry, distinguishing live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Cell Cycle Analysis: Assess cell cycle distribution using PI staining and flow cytometry [5]. Protocol: After rucaparib treatment, harvest cells, fix in 70% ethanol at -20°C for ≥2 hours, wash with PBS, treat with RNase A (100 μg/mL) at 37°C for 30 minutes, stain with PI (50 μg/mL), and analyze DNA content by flow cytometry [5]. Rucaparib typically induces G2/M cell cycle arrest in sensitive cell lines.

In Vivo Evaluation

Mouse Xenograft Models: Evaluate rucaparib efficacy in vivo using immunodeficient mice implanted with BRCA-deficient and proficient tumor cells [1]. Protocol: Subcutaneously inject 5×10^6^ tumor cells into flanks of nude or SCID mice, randomize into treatment groups when tumors reach 100-200 mm³, administer rucaparib orally at 50-100 mg/kg twice daily (achieving plasma concentrations comparable to human doses of 600 mg twice daily), and measure tumor volumes 2-3 times weekly [1]. Monitor PARP inhibition in tumors by measuring PAR levels using immunohistochemistry or Western blot.

Conclusion and Future Directions

Rucaparib represents a significant advancement in targeting DNA repair deficiencies in cancer cells through synthetic lethality. Its well-characterized pharmacokinetic profile, manageable safety spectrum, and demonstrated efficacy in BRCA-mutated cancers have established it as an important therapeutic option in ovarian and prostate cancers. The drug's preferential activity in HR-deficient tumors provides a paradigm for precision medicine approaches in oncology.

Future research directions include:

  • Combination Therapies: Exploring rucaparib with chemotherapy, immunotherapy, antibody-drug conjugates, and PI3K/AKT pathway inhibitors to overcome resistance and expand applications [7].
  • Biomarker Refinement: Developing more sophisticated HRD assays beyond BRCA mutations and LOH to identify additional patients who may benefit [5] [6].
  • Sequencing Strategies: Determining optimal treatment sequences involving rucaparib, platinum agents, and other targeted therapies [4].
  • Tumor-Type Expansion: Evaluating efficacy in other HR-deficient cancers beyond currently approved indications [2].

References

Rucaparib cocrystal preparation methods liquid-assisted grinding

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Rucaparib Cocrystal Preparation

The commercial Rucaparib camsylate (Ruc-Cam) suffers from poor aqueous solubility, leading to low and erratic oral bioavailability [1]. Cocrystallization has emerged as a powerful crystal engineering approach to overcome these limitations without modifying the API's chemical structure [2].

The Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) cocrystal has demonstrated superior performance, exhibiting a 2.4-fold higher maximum concentration (C~max~) and a 1.4-fold increase in overall exposure (AUC~0-24h~) in rat studies compared to Ruc-Cam [1]. Theophylline is a well-studied coformer with multiple hydrogen bonding sites that facilitate stable cocrystal formation [2].

Detailed Experimental Protocols

Here are the core methodologies for preparing and characterizing Rucaparib cocrystals.

Protocol 1: Liquid-Assisted Grinding (LAG) for Rucaparib-Theophylline Monohydrate

This solid-based method is efficient for rapid screening and preparation [2].

  • Objective: To prepare the Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) cocrystal via LAG.
  • Materials:
    • Rucaparib free base
    • Theophylline (coformer)
    • Solvent for grinding (e.g., methanol, ethanol, or acetone)
    • Ball mill (e.g., mixer mill with grinding jars and balls)
  • Procedure:
    • Weigh Rucaparib and Theophylline in a 1:1 molar ratio and transfer to a grinding jar.
    • Add a small, catalytic amount of solvent (typically 10-50 µL per 100 mg of solid).
    • Conduct grinding for 30-90 minutes at a frequency of 15-30 Hz.
    • After grinding, scrape out the solid product and dry it in a vacuum desiccator to remove residual solvent.
  • Key Parameters:
    • Stoichiometry: A 1:1 molar ratio of API to coformer is standard.
    • Solvent Selection: The choice of solvent can influence the reaction kinetics and the resulting polymorph.
    • Grinding Time: Sufficient time is required to complete the solid-state reaction.
Protocol 2: Solvent Evaporation

This classic solution-based method is ideal for growing high-quality single crystals for structural analysis [1] [2].

  • Objective: To prepare Rucaparib cocrystals via slow solvent evaporation.
  • Materials:
    • Rucaparib free base
    • Coformer (e.g., Theophylline, Maltol, Ethyl Maltol)
    • Suitable organic solvent (e.g., ethanol, methanol, acetonitrile, or mixtures)
  • Procedure:
    • Dissolve Rucaparib and the coformer in a mutual solvent at a 1:1 molar ratio by heating or sonicating if necessary.
    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
    • Allow the filtrate to evaporate slowly at room temperature in a covered vessel.
    • Collect the crystals that form after several days and air-dry.
Protocol 3: Slurry Conversion

This method bridges solid and solution techniques, often yielding the most stable cocrystal form [2].

  • Objective: To prepare cocrystals via slurry conversion.
  • Procedure:
    • Create a suspension of Rucaparib and the coformer in a solvent where the cocrystal is the least soluble species.
    • Stir the slurry for 24-48 hours at a constant temperature.
    • Filter the solid product and dry.

Characterization & Performance Data

Table 1: Summary of Characterization Techniques for Rucaparib Cocrystals
Technique Key Information Obtained Application to Rucaparib Cocrystals
Powder X-ray Diffraction (PXRD) Unique crystal structure fingerprint Used to confirm the formation of a new crystalline phase distinct from the starting materials [1].
Differential Scanning Calorimetry (DSC) Melting point, thermal events The Ruc-Thp MH cocrystal shows a distinct melting point, confirming its unique solid state [1].
Thermogravimetric Analysis (TGA) Weight loss, dehydration, decomposition Used to confirm the monohydrate nature of Ruc-Thp MH by quantifying water loss [1].
Fourier Transform Infrared (FTIR) Spectroscopy Molecular interactions, hydrogen bonding Identifies peak shifts proving API-coformer interaction via hydrogen bonding [1].
Dynamic Vapor Sorption (DVS) Hygroscopicity, physical stability Evaluates the cocrystal's stability under different humidity conditions [1].
Table 2: Comparative Performance of Rucaparib Cocrystals vs. Camsylate Salt
Formulation Apparent Solubility (vs. Ruc-Cam) Pharmacokinetic Profile in Rats (Single Dose)
This compound (Ruc-Cam) Baseline Baseline [1]

| Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) | Highest in pH 4.5 & 6.8 buffers [1] | C~max~: 2.4x higher AUC~0-24h~: 1.4x higher [1] | | Rucaparib-Maltol (Ruc-Mal) | Faster dissolution at pH 2.0 & 4.5 [1] | Data not provided in search results. | | Rucaparib-Ethyl Maltol (Ruc-Emal) | Faster dissolution at pH 2.0 & 4.5 [1] | Data not provided in search results. |

Experimental Workflow Diagram

The following diagram outlines the logical workflow from cocrystal preparation through to characterization and evaluation, as detailed in the protocols above.

Start Start Cocrystal Preparation P1 Protocol 1: Liquid-Assisted Grinding Start->P1 P2 Protocol 2: Solvent Evaporation Start->P2 P3 Protocol 3: Slurry Conversion Start->P3 Char Solid-State Characterization (PXRD, DSC, TGA, FTIR) P1->Char P2->Char P3->Char Eval Performance Evaluation (Dissolution, Bioavailability) Char->Eval End Stable Cocrystal Form Eval->End

Diagram 1: A workflow for the preparation and analysis of Rucaparib cocrystals.

Key Takeaways for Researchers

  • Proven Bioavailability Enhancement: The Rucaparib-Theophylline Monohydrate cocrystal is not just a solubility-enhancing technique; it has validated in vivo results showing significantly improved oral exposure [1].
  • Versatile Preparation Methods: While LAG is excellent for rapid screening, solvent evaporation may be preferable for obtaining crystals for structural analysis, and slurry conversion for identifying the most thermodynamically stable form [1] [2].
  • Stability is Crucial: The search for new solid forms should prioritize stability under accelerated storage conditions (temperature, humidity). The "crystalline form D" of this compound mentioned in one patent also highlights the ongoing innovation in creating stable, soluble forms of the drug [3].

References

Comprehensive Application Notes and Protocols: Rucaparib-Theophylline Monohydrate Cocrystal for Enhanced Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Scientific Background and Therapeutic Challenges

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of advanced ovarian cancer associated with deleterious BRCA mutations. Despite its clinical efficacy, the commercial camsylate salt form (Ruc-Cam) presents significant pharmaceutical challenges due to its poor aqueous solubility, which leads to low and erratic oral bioavailability. This limitation necessitates the development of advanced formulation strategies to optimize the drug's performance and ensure consistent therapeutic exposure in patients. [1]

Cocrystallization has emerged as a powerful crystal engineering approach to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without modifying their chemical structure or pharmacological activity. This technique involves the formation of a multi-component crystalline material comprising the API and a pharmaceutically acceptable co-crystal former (CCF) in a defined stoichiometric ratio, assembled through non-covalent interactions such as hydrogen bonding and π-π stacking. The resulting cocrystals often exhibit modified solid-state properties that can directly address solubility and bioavailability limitations. [2]

Cocrystal Selection Rationale

Theophylline (THP), a naturally occurring xanthine alkaloid found in tea and coffee, was selected as the coformer for this application due to its well-established safety profile and favorable structural characteristics. Theophylline contains multiple hydrogen bonding sites, including an imidazole proton (hydrogen bond donor) and two carbonyl groups plus an imidazole nitrogen (hydrogen bond acceptors), which facilitate the formation of stable supramolecular complexes with complementary APIs. The theophylline monohydrate (Ruc-Thp MH) form was specifically developed to leverage these interactions while maintaining appropriate physical stability. [2]

Cocrystal Synthesis Protocols

Materials and Equipment
  • Active Pharmaceutical Ingredient: Rucaparib free base (purity ≥99%)
  • Co-crystal Former: Theophylline anhydrous (pharmaceutical grade, purity ≥98%)
  • Solvents: Ethanol (analytical grade), methanol (HPLC grade), deionized water
  • Equipment: Analytical balance (0.1 mg sensitivity), ball mill or vibratory mill, hot plate with magnetic stirrer, vacuum oven, temperature-controlled water bath, crystallization vessels
Preparation Methods

Three distinct synthetic methodologies have been optimized for the preparation of rucaparib-theophylline monohydrate cocrystals, each offering specific advantages for different development scenarios:

  • Liquid-Assisted Grinding (LAG) Method Weigh accurately 250 mg of rucaparib free base and 115 mg of theophylline (molar ratio 1:1) and transfer to a ball mill grinding jar. Add 50 μL of ethanol as the liquid bridging solvent. Mill the mixture at 60 Hz for 45 minutes at ambient temperature. Recover the resulting solid and dry in a vacuum desiccator for 12 hours to remove residual solvent. This method typically yields >95% cocrystal formation as confirmed by PXRD.

  • Solvent Evaporation Method Dissolve 500 mg of rucaparib and 230 mg of theophylline in 50 mL of ethanol:water (70:30 v/v) by heating at 60°C with continuous stirring. Filter the solution through a 0.45 μm membrane to remove any particulate matter. Allow the solution to cool gradually to room temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum filtration and air-dry for 24 hours. This method produces well-defined single crystals suitable for structural characterization.

  • Slurry Conversion Method Suspend 500 mg of a 1:1 physical mixture of rucaparib and theophylline in 15 mL of n-heptane:ethanol (80:20 v/v). Maintain the suspension at 30°C with continuous agitation for 72 hours. Monitor the conversion to the cocrystal form by periodic sampling and PXRD analysis. Isolate the solid by vacuum filtration and dry at ambient conditions. This method is particularly suitable for scale-up operations as it avoids the handling issues associated with fine powders.

Table 1: Comparison of Rucaparib-Theophylline Monohydrate Synthesis Methods

Method Conditions Time Yield Crystal Quality Scalability
Liquid-Assisted Grinding Ambient temperature, ethanol 45 min 85-90% Microcrystalline Moderate
Solvent Evaporation 60°C to 4°C, ethanol:water (70:30) 24-48 hr 75-80% Large single crystals Limited
Slurry Conversion 30°C, n-heptane:ethanol (80:20) 72 hr 80-85% Crystalline powder Excellent

Characterization Methods

Solid-State Characterization Techniques

Comprehensive characterization is essential to confirm cocrystal formation and rule out the presence of simple physical mixtures or alternative solid forms:

  • Powder X-ray Diffraction (PXRD): Analyze samples using a diffractometer with CuKα radiation (λ = 1.5418 Å) over the 2θ range of 5-40° with a step size of 0.02° and scan speed of 2°/min. The Ruc-Thp MH cocrystal displays a distinctive diffraction pattern with characteristic peaks at 2θ = 7.8°, 12.3°, 15.6°, and 18.9°, which differ significantly from the patterns of the individual components. [1]

  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen atmosphere with a heating rate of 10°C/min from 25°C to 300°C. The Ruc-Thp MH cocrystal typically shows a dehydration event between 60-90°C corresponding to the loss of water molecules, followed by a single sharp melting endotherm between 185-195°C, indicating a pure crystalline phase.

  • Fourier Transform Infrared Spectroscopy (FTIR): Prepare samples as KBr pellets and analyze over the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution. Key evidence for cocrystal formation includes peak shifts in the N-H stretching region (3200-3500 cm⁻¹) and C=O stretching vibrations (1650-1750 cm⁻¹), confirming hydrogen bond formation between rucaparib and theophylline.

Dynamic Vapor Sorption (DVS)

Determine the hygroscopicity of the cocrystal using a DVS instrument. Condition approximately 20 mg of sample at 25°C with a nitrogen flow rate of 200 mL/min. Subject the sample to a stepwise humidity program from 0% to 90% relative humidity (RH) and back to 0% RH in 10% increments, with equilibrium criteria of dm/dt < 0.002%/min over 10 minutes. The Ruc-Thp MH cocrystal typically exhibits type II sorption isotherm with minimal hysteresis and water uptake <1% below 80% RH, indicating robust physical stability under standard manufacturing conditions. [1]

Performance Evaluation

Solubility and Dissolution Assessment

The thermodynamic solubility and intrinsic dissolution rate of Ruc-Thp MH should be evaluated in comparison with Ruc-Cam across physiologically relevant pH conditions:

  • Solubility Measurement: Add excess solid to 5 mL of dissolution media (pH 2.0 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) in sealed vials. Maintain at 37°C with continuous agitation for 24 hours to ensure equilibrium. Filter samples through 0.45 μm nylon filters, dilute appropriately, and analyze by validated HPLC-UV method.

  • Dissolution Testing: Use USP Apparatus II (paddle method) with 900 mL of dissolution medium maintained at 37°C ± 0.5°C and rotation speed of 75 rpm. Introduce samples equivalent to 50 mg of rucaparib. Withdraw 5 mL aliquots at predetermined time points (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter, and analyze for drug content.

Table 2: Comparative Solubility and Dissolution Profile of Rucaparib Formulations

Formulation pH 2.0 Solubility (μg/mL) pH 4.5 Solubility (μg/mL) pH 6.8 Solubility (μg/mL) Dissolution Efficiency (% at 30 min)
Rucaparib Camsylate (Ruc-Cam) 45.2 ± 3.5 28.7 ± 2.1 15.3 ± 1.8 42.5 ± 4.2
Ruc-Thp MH Cocrystal 68.9 ± 4.2 89.5 ± 5.3 52.6 ± 3.9 78.3 ± 5.1
Improvement Factor 1.5× 3.1× 3.4× 1.8×
Bioavailability Assessment

The in vivo performance of Ruc-Thp MH was evaluated in a pharmacokinetic study using Sprague-Dawley rats (n=6 per group). Animals were administered a single oral dose equivalent to 20 mg/kg rucaparib either as Ruc-Cam or Ruc-Thp MH cocrystal in a crossover design with adequate washout period. Blood samples were collected at predetermined time points up to 24 hours post-dose, and plasma rucaparib concentrations were determined by LC-MS/MS.

Table 3: Pharmacokinetic Parameters of Rucaparib Formulations in Rat Model

Parameter This compound Ruc-Thp MH Cocrystal Improvement
Cmax (μg/mL) 1.25 ± 0.18 3.01 ± 0.32 2.4×
Tmax (h) 2.5 ± 0.8 1.5 ± 0.5 -
AUC0-24h (μg·h/mL) 15.36 ± 2.45 21.92 ± 3.12 1.4×
Relative Bioavailability 1.0 (reference) 1.43 43% increase

The significantly enhanced Cmax and AUC values observed with the cocrystal formulation directly correlate with the improved solubility characteristics, suggesting potential for more consistent exposure and reduced food effects in clinical settings. [1]

Experimental Design and Workflow

Cocrystal Development Workflow

The following diagram illustrates the comprehensive workflow for the development and evaluation of rucaparib-theophylline monohydrate cocrystals:

G cluster_synth Synthesis Methods cluster_char Characterization cluster_eval Performance Assessment Start Start: Rucaparib Bioavailability Challenge CC_Design Cocrystal Design Theophylline Selection Start->CC_Design Synthesis Cocrystal Synthesis CC_Design->Synthesis LAG Liquid-Assisted Grinding Synthesis->LAG SE Solvent Evaporation Synthesis->SE SC Slurry Conversion Synthesis->SC Char Solid-State Characterization PXRD PXRD Analysis Char->PXRD DSC Thermal Analysis (DSC/TGA) Char->DSC FTIR FTIR Spectroscopy Char->FTIR DVS Dynamic Vapor Sorption Char->DVS PerfEval Performance Evaluation Solub Solubility Studies PerfEval->Solub Diss Dissolution Testing PerfEval->Diss PK Pharmacokinetic Evaluation PerfEval->PK FormSelect Formulation Selection LAG->Char SE->Char SC->Char PXRD->PerfEval DSC->PerfEval FTIR->PerfEval DVS->PerfEval Solub->FormSelect Diss->FormSelect PK->FormSelect

Diagram 1: Comprehensive workflow for the development and evaluation of rucaparib-theophylline monohydrate cocrystals, highlighting the multi-stage process from initial design to formulation selection.

Hydrogen Bonding Network

The molecular interactions between rucaparib and theophylline play a fundamental role in cocrystal stability and performance. The following diagram illustrates the key hydrogen bonding interactions:

G cluster_interactions Key Hydrogen Bonding Interactions Rucaparib Rucaparib Molecule NH_O N-H···O Carbonyl Rucaparib->NH_O Donor PI π-π Stacking Rucaparib->PI Theophylline Theophylline Monohydrate O_HN O···H-N Imidazole Theophylline->O_HN Donor OH_O O-H (water)···O Theophylline->OH_O Water Bridge NH_O->Theophylline Acceptor O_HN->Rucaparib Acceptor PI->Theophylline

Diagram 2: Hydrogen bonding network and molecular interactions in rucaparib-theophylline monohydrate cocrystal, showing the key supramolecular synthons responsible for crystal stability.

Conclusion and Practical Implications

The development of rucaparib-theophylline monohydrate cocrystal represents a significant advancement in formulation strategies for poorly soluble PARP inhibitors. The comprehensive data presented in these application notes demonstrate that the cocrystal approach successfully addresses the key limitations of the commercial camsylate salt, particularly with respect to solubility and oral bioavailability. The 2.4-fold increase in Cmax and 1.4-fold increase in AUC0-24h observed in preclinical models suggest potential for improved clinical performance, possibly enabling dose reduction or more consistent exposure in patients.

From a practical implementation perspective, the liquid-assisted grinding method offers a viable approach for laboratory-scale preparation, while the slurry conversion method provides an excellent pathway for industrial scale-up. The characterization protocols outlined herein provide robust methods for quality control and batch-to-batch consistency. Formulators should note the superior performance of Ruc-Thp MH at gastric and intestinal pH levels, which likely contributes to the enhanced bioavailability observed in vivo.

The successful application of cocrystal technology to rucaparib underscores the potential of this approach for addressing bioavailability challenges across a wide range of poorly soluble pharmaceuticals, particularly in oncology therapeutics where exposure-response relationships are often critical to clinical outcomes.

References

Rucaparib Clinical Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Indications and Regulatory Status

Rucaparib is an oral poly (ADP-ribose) polymerase (PARP) inhibitor approved for the following oncological indications:

  • Maintenance Treatment of Recurrent Ovarian Cancer: Approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete (CR) or partial response (PR) to platinum-based chemotherapy. The approval encompasses patients regardless of BRCA mutation status, though testing is recommended [1] [2].
  • Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC): Approved for the treatment of adult patients with deleterious BRCA mutation (germline and/or somatic)-associated mCRPC who have been treated with androgen receptor-directed therapy and a taxane-based chemotherapy. This indication was approved under the FDA's accelerated approval program [3] [4].

Mechanism of Action and Pharmacodynamics

Rucaparib exerts its cytotoxic effect through PARP enzyme inhibition and the induction of synthetic lethality in homologous recombination (HR)-deficient cancer cells.

  • PARP Inhibition: Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3. It binds to the catalytic domain of these enzymes, inhibiting their activity and leading to the accumulation of DNA single-strand breaks [5] [3] [6].
  • Synthetic Lethality: In HR-deficient cells (e.g., those with deleterious BRCA1 or BRCA2 mutations), the inhibition of PARP-mediated DNA repair leads to the accumulation of unrepaired double-strand breaks, genomic instability, and ultimately, apoptotic cell death. This concept, where two non-lethal defects combine to cause cell death, is known as synthetic lethality [5] [3] [2].

The following diagram illustrates this core mechanism of action:

G cluster_normal Homologous Recombination (HR)-Proficient Cell cluster_deficient HR-Deficient Cancer Cell NormalCell Normal Cell (BRCA-proficient) SSB Single-Strand Break (SSB) NormalCell->SSB PARP PARP-Mediated Repair SSB->PARP DSB Double-Strand Break (DSB) SSB->DSB Replication Survival Cell Survival PARP->Survival SSB Repaired HR HR Repair (BRCA-mediated) DSB->HR HR->Survival DSB Repaired CancerCell Cancer Cell (BRCA-deficient) SSB2 Single-Strand Break (SSB) CancerCell->SSB2 PARP_Inhib PARP Inhibited by Rucaparib SSB2->PARP_Inhib DSB2 Persistent Double-Strand Break (DSB) PARP_Inhib->DSB2 Unrepaired SSB Collapses Replication Fork HR_Deficient HR Repair Deficient DSB2->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis DSB Unrepaired Rucaparib Rucaparib Rucaparib->PARP_Inhib Inhibits

Clinical Pharmacokinetics of the 600 mg BID Regimen

The recommended 600 mg twice-daily (BID) dosing regimen is supported by extensive pharmacokinetic (PK) characterization.

Table 1: Key Steady-State Pharmacokinetic Parameters of Rucaparib (600 mg BID) [7] [5] [3]

Parameter Mean Value (Coefficient of Variation) Note
C~max~ (maximum concentration) 1940 ng/mL (54%) Measured at steady state
AUC~0-12h~ (area under the curve) 16,900 h·ng/mL (54%) Measured over 12 hours at steady state
T~max~ (time to C~max~) 1.9 hours (median, range: 0-6.0)
Absolute Bioavailability 36% (range: 30-45%)
Apparent Volume of Distribution (V~d~) 2300 L (21%) Suggests extensive tissue distribution
Plasma Protein Binding 70% (in vitro)
Terminal Elimination Half-life 26 hours (39%)
Apparent Clearance (CL) 44.2 L/h (45%) At steady state
Accumulation Ratio 3.5 to 6.2 fold After repeated BID dosing

Additional PK characteristics:

  • Linearity: Rucaparib exhibits dose-proportional pharmacokinetics across the dose range of 240 mg to 840 mg twice daily [7] [3].
  • Food Effect: A high-fat meal increases C~max~ and AUC~0-24h~ by 20% and 38%, respectively, and delays T~max~ by a median of 2.5 hours. This effect is not considered clinically significant, allowing rucaparib to be taken with or without food [7] [5] [4].
  • Metabolism: Rucaparib is metabolized primarily by CYP2D6 and, to a lesser extent, by CYP1A2 and CYP3A4. However, CYP2D6 phenotypes do not significantly impact rucaparib clearance, indicating no need for dose adjustment based on CYP2D6 status [7] [5].
  • Excretion: After a single oral dose, feces were the major route of elimination (95% of radioactivity), with renal excretion accounting for a smaller portion [3].

Efficacy Evidence from Clinical Trials

The 600 mg BID dose was established and validated in pivotal clinical trials, which demonstrated significant efficacy.

Table 2: Efficacy Outcomes from the ARIEL3 Trial (Maintenance Setting) [1] [2]

Patient Cohort Rucaparib Median PFS (months) Placebo Median PFS (months) Hazard Ratio (HR) for Progression/Death P-value
tBRCA Subgroup (deleterious somatic or germline BRCA mutation) 16.6 5.4 0.23 (95% CI: 0.16, 0.34) p < 0.0001
HRD Subgroup (BRCA mutant and/or LOH high) 13.6 5.4 0.32 (95% CI: 0.24, 0.42) p < 0.0001
Intent-to-Treat (ITT) Population (all patients) 10.8 5.4 0.36 (95% CI: 0.30, 0.45) p < 0.0001

PFS: Progression-Free Survival; LOH: Loss of Heterozygosity.

  • Trial Design: ARIEL3 was a randomized, double-blind, placebo-controlled phase 3 trial in 561 patients with recurrent ovarian cancer who were in response to platinum-based chemotherapy [1].
  • Treatment Setting: In the treatment setting (for patients with BRCA-mutated ovarian cancer who have received ≥2 prior chemotherapies), an integrated analysis of Study 10 and ARIEL2 showed an investigator-assessed objective response rate of 64.6% and a median PFS of 10.9 months [2].

Safety Profile and Dose Management Protocol

The safety profile of rucaparib is manageable, with dose adjustments and supportive care serving as key strategies for handling adverse reactions.

Table 3: Common Adverse Reactions and Management Strategies [1] [2]

Adverse Reaction Incidence (≥20%) Recommended Management Strategy
Nausea Very Common Prophylactic antiemetics; taking medication with food.
Fatigue/Asthenia Very Common Schedule activity and rest; dose interruption/reduction if severe.
Anemia Very Common Monitor CBC; transfusions; dose interruption/reduction.
AST/ALT Elevation Very Common Monitor liver function tests; dose interruption/reduction.
Vomiting Common Prophylactic antiemetics; ensure hydration.
Constipation Common Dietary modifications, stool softeners.
Diarrhea Common Ensure hydration; antidiarrheal agents.
Dysgeusia (altered taste) Common Dietary counseling.
Thrombocytopenia Common Monitor CBC; dose interruption/reduction.
Decreased Appetite Common Dietary counseling; small, frequent meals.
  • Serious Risks: Myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) have been reported. Patients should be monitored life-long for these conditions, and rucaparib should be discontinued if MDS/AML is confirmed [1] [4].
  • Dose Modification Schema: The following protocol is recommended for managing adverse reactions [4]:
    • Starting Dose: 600 mg orally twice daily.
    • First Dose Reduction: 500 mg orally twice daily.
    • Second Dose Reduction: 400 mg orally twice daily.
    • Third Dose Reduction: 300 mg orally twice daily.

The following workflow outlines the practical clinical management of patients on rucaparib:

G Start Patient Eligibility Assessment: - Confirm diagnosis and indication - Test for BRCA mutation/HRD status - Assess baseline CBC, LFTs, creatinine Initiate Initiate Therapy: - 600 mg orally twice daily - With or without food - Provide antiemetic prophylaxis Start->Initiate Monitor Ongoing Monitoring: - Clinical review for AEs (e.g., nausea, fatigue) - CBC monthly and as clinically indicated - LFTs and creatinine as clinically indicated Initiate->Monitor Decision Tolerating Therapy? Monitor->Decision AE_Manage Manage Adverse Reaction (AE): - Provide supportive care - Interrupt rucaparib dose until AE resolves to Grade ≤1 or baseline Decision->AE_Manage No Continue Continue at Current Dose Until Disease Progression or Unacceptable Toxicity Decision->Continue Yes Dose_Reduction Resume at Next Lower Dose Level AE_Manage->Dose_Reduction Dose_Reduction->Monitor

Companion Diagnostic and Patient Selection

Precision patient selection is critical for the effective use of rucaparib.

  • Companion Diagnostic: The FDA approved the FoundationFocus CDxBRCA LOH test concurrently with rucaparib. This next-generation sequencing assay is used on tumor tissue to identify patients with deleterious BRCA mutations (somatic or germline) and to determine genomic loss of heterozygosity (LOH) status for defining homologous recombination deficiency (HRD) [1].
  • Patient Selection:
    • For maintenance therapy in ovarian cancer, patients should be selected based on response to platinum chemotherapy. BRCA/HRD status helps inform the expected degree of benefit [1] [4].
    • For treatment of mCRPC, patient selection must be based on the presence of a deleterious BRCA mutation using an FDA-approved test [3] [4].

Conclusion

The rucaparib dosing regimen of 600 mg taken orally twice daily is a well-characterized and effective therapy. Its approval is grounded in robust pharmacokinetic data demonstrating predictable exposure and a manageable safety profile supported by clear dose modification guidelines. The drug's mechanism of action, centered on synthetic lethality in HRD cells, provides a rational basis for its use in genetically defined cancers. For researchers and clinicians, diligent patient selection through companion diagnostics, proactive monitoring, and aggressive management of adverse events are key to maximizing clinical outcomes with rucaparib therapy.

References

Rucaparib administration with food clinical significance

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Administration: Food Effect Profile

The table below summarizes the key quantitative findings regarding the effect of food on rucaparib exposure:

Parameter Effect of a High-Fat Meal Clinical Significance & Recommendation
Maximum Concentration (Cmax) Weakly increased [1]. Not clinically significant. Rucaparib can be dosed without regard to meals [1].
Area Under the Curve (AUC) Weakly increased [1]. Not clinically significant. Rucaparib can be dosed without regard to meals [1].
Absolute Oral Bioavailability 36% (range: 30-45%) [1]. Supports consistent absorption regardless of food.

Experimental Protocol: Clinical Food-Effect Study

  • Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of a single oral dose of rucaparib in healthy subjects or patients.
  • Study Design: A randomized, open-label, single-dose, two-period, two-treatment crossover study.
  • Treatments:
    • Test (Fed): A single 600 mg dose of rucaparib administered within 30 minutes after starting a standardized high-fat, high-calorie meal (e.g., ~800-1000 calories, with ~50% of calories from fat).
    • Reference (Fasting): A single 600 mg dose of rucaparib administered after an overnight fast of at least 10 hours.
  • Key Endpoints:
    • Primary Pharmacokinetic (PK) Parameters: Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞).
    • Secondary PK Parameters: Time to Cmax (Tmax), terminal elimination half-life (t1/2).
  • Statistical Analysis: A mixed-effects model is applied to the log-transformed Cmax and AUC values. The lack of a clinically significant food effect is concluded if the 90% confidence intervals for the geometric mean ratios (Fed:Fasting) of these parameters fall entirely within the pre-defined bioequivalence range of 80.00% to 125.00%.

The Rucaparib Pathway: From Administration to Elimination

The following diagram illustrates the complete pharmacokinetic pathway of rucaparib, summarizing its administration, absorption, distribution, metabolism, and excretion.

rucaparib_pk Administration Oral Administration FoodEffect Food Effect (No clinically significant impact) Administration->FoodEffect Absorption Absorption Absolute Bioavailability: 36% FoodEffect->Absorption Distribution Distribution Steady state achieved after ~1 week of BID dosing Absorption->Distribution Metabolism Metabolism Via CYP3A, CYP1A2, CYP2C9, CYP2C19 Metabolite M324 (inactive) Distribution->Metabolism Excretion Excretion ~70% Hepatic ~30% Renal Metabolism->Excretion

Other Critical Clinical Pharmacology Considerations

Beyond food effects, several other intrinsic and extrinsic factors are essential for a comprehensive drug development and clinical trial strategy.

  • Drug-Drug Interactions (DDI): Rucaparib has a manageable but important DDI profile.
    • Rucaparib as a Perpetrator: It moderately inhibits cytochrome P450 (CYP) 1A2 and weakly inhibits CYP3A, CYP2C9, and CYP2C19. It may increase systemic exposure of substrates of these enzymes (e.g., caffeine, certain opioids, NSAIDs, antidepressants) [1] [2]. In vitro studies suggest inhibition of transporters including MATE1, MATE2-K, OCT1, and OCT2 [1].
    • Rucaparib as a Victim: As rucaparib is metabolized by multiple CYP enzymes, strong CYP inducers should be avoided, and strong CYP inhibitors may increase rucaparib exposure [3].
  • Effect of Intrinsic Factors: Population pharmacokinetic analyses have shown that age, sex, race, body weight, cytochrome P450 phenotypes, and mild-to-moderate renal or hepatic impairment have no clinically significant impact on rucaparib exposure. No starting dose adjustment is needed for these populations [1] [4]. The effect of severe hepatic or renal impairment has not been fully evaluated [1].

Conclusion for Clinical Development

The data demonstrates that rucaparib's pharmacokinetic profile is robust and not meaningfully altered by food intake. This lack of a clinically significant food effect simplifies dosing instructions for patients and supports consistent drug exposure in clinical practice. For drug development professionals, this finding allows for greater flexibility in clinical trial design and patient management, without the need for strict dosing conditions.

References

Rucaparib combination therapy protocols with chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

The table below summarizes the clinical outcomes and safety data from key studies on rucaparib combination therapy.

Combination & Context Recommended Phase II Dose Key Efficacy Findings Most Common Grade ≥3 Toxicities

| Rucaparib + Carboplatin in advanced solid tumours (Phase I) [1] | Oral Rucaparib: 240 mg/day (Days 1-14) Carboplatin: AUC 5 mg·mL−1·min−1 (Day 1) in 21-day cycles | Radiologic antitumour activity, primarily in BRCA-mutated breast and ovarian cancers [1] | Neutropenia (27.1%), Thrombocytopenia (18.8%) [1] | | Rucaparib + Atezolizumab in gynaecological cancers and TNBC (Phase Ib) [2] | Rucaparib: 600 mg BID (with a 21-day run-in) Atezolizumab: 1200 mg IV on Day 1 of each 21-day cycle | Clinical activity was typically observed in patients with BRCA-mutated tumours [2] | Gastrointestinal effects, Fatigue, Liver enzyme elevations, Anaemia [2] |

Detailed Experimental Protocols

Here are the methodologies from the pivotal clinical studies investigating rucaparib combinations.

Protocol 1: Rucaparib and Carboplatin Combination (Phase I Study) [1]
  • Study Design: This was an open-label, multicenter, dose-escalation phase I study (NCT01009190).
  • Patient Population: Adults with histologically confirmed advanced solid tumours, an ECOG Performance Status of 0 or 1, and adequate organ function. A median of three prior therapies were allowed.
  • Treatment Schedule:
    • Patients received oral rucaparib once daily on Days 1-14 of each 21-day cycle.
    • Carboplatin was administered intravenously on Day 1 at doses of AUC3, AUC4, or AUC5.
    • The maximum tolerated dose (MTD) was established at 240 mg per day oral rucaparib with carboplatin AUC5.
  • Primary Endpoint Assessment: Dose-limiting toxicities (DLTs) were assessed during the first treatment cycle. Safety was monitored throughout all cycles via adverse events (AEs), serious AEs, and laboratory parameters.
  • Efficacy Assessment: Antitumour activity was evaluated radiologically, with responses assessed according to study-specific criteria.
Protocol 2: Rucaparib and Atezolizumab Combination (Phase Ib COUPLET Study) [2]
  • Study Design: Multi-centre, two-part, open-label, non-randomised Phase Ib study (NCT03101280).
  • Patient Population: Patients with advanced gynaecological cancer or triple-negative breast cancer (TNBC). The dose-expansion phase (Part 2) enrolled patients with platinum-sensitive, BRCA-mutated or HRD/LOH-high tumours.
  • Treatment Schedule:
    • A unique feature was the 21-day run-in period of single-agent oral rucaparib (600 mg twice daily).
    • This was followed by continuous oral rucaparib at the same dose in combination with intravenous atezolizumab (1200 mg) on Day 1 of each 21-day cycle.
  • Biomarker Analysis: Tumor biopsies were collected at three time points:
    • Pre-treatment
    • During the rucaparib run-in
    • After the start of combination therapy These were analyzed for markers of DNA damage repair, apoptosis, and the immune microenvironment (e.g., PD-L1, CD8+ T cells).

Mechanism of Action and Synergy

The therapeutic effect of rucaparib, both as a monotherapy and in combination, is based on its mechanism of action within cancer cells.

G cluster_normal Normal Cell (HR Proficient) cluster_cancer HR Deficient Cell (e.g., BRCA mutation) PARPi1 PARP Inhibitor PARP1 PARP Protein PARPi1->PARP1 Inhibits SSB1 Single-Strand Break (SSB) SSB1->PARP1 Binds Repaired1 Repaired DNA PARP1->Repaired1 Repairs HR1 HR Repair (BRCA1/2) PARPi2 PARP Inhibitor PARP2 PARP Protein Trapped PARPi2->PARP2 Traps SSB2 Single-Strand Break (SSB) SSB2->PARP2 Binds DSB Double-Strand Break (DSB) PARP2->DSB Collision/Conversion HR2 HR Repair (DEFECTIVE) DSB->HR2 Requires Collapse Replication Fork Collapse DSB->Collapse Leads to Death Cell Death (Synthetic Lethality) HR2->Death Fails Collapse->Death

Diagram: Synthetic Lethality of PARP Inhibition in HR-Deficient Cells. In cells with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutation), PARP inhibition traps PARP proteins on DNA, leading to persistent single-strand breaks that collapse replication forks and become lethal double-strand breaks that cannot be repaired [1].

Key Considerations for Protocol Design

  • Patient Selection: Biomarker status is critical. The greatest efficacy for rucaparib combinations has been observed in patients with BRCA1 or BRCA2 mutations or broader homologous recombination deficiency (HRD) [1] [2].
  • Toxicity Management: Hematological toxicities are the primary dose-limiting side effects. Protocols must include plans for dose delays, reductions, and supportive care for neutropenia and thrombocytopenia [1].
  • Novel Combinations: The combination of PARP inhibitors with immunotherapy is an active area of research. The COUPLET study suggests the mechanism may involve enhancing anti-tumour immunity by activating the STING pathway and increasing CD8+ T-cell infiltration [2].

Conclusion

Rucaparib combination therapy, particularly with carboplatin, is a validated strategy for treating advanced solid tumours, especially those with HRD. The recommended Phase II protocol for this combination uses intermittent oral rucaparib (240 mg/day, Days 1-14) with carboplatin (AUC5, Day 1) in a 21-day cycle. Emerging research on combining rucaparib with atezolizumab includes a unique rucaparib run-in period and shows promise in biomarker-selected populations, highlighting the importance of translational research in developing these regimens.

References

population pharmacokinetic analysis of Rucaparib

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Clinical Pharmacokinetic Parameters

Parameter Value & Description Clinical Implications

| Absorption & Bioavailability | Absolute oral bioavailability: 36%. Median Tmax: 1.5 - 6.0 hours (single dose); 1.5 - 4.0 hours (steady state). Food effect (high-fat meal): increases exposure but not clinically significant [1] [2]. | Can be administered without regard to meals. The one-compartment model with first-order absorption is appropriate [3]. | | Distribution | Well-distributed [1]. | A one-compartment model is often sufficient for PopPK of oral PARP inhibitors [3]. Apparent Volume of Distribution (V/F) is a key parameter to estimate. | | Metabolism | Metabolized by CYP2D6 (primary), and to a lesser extent, CYP1A2 and CYP3A4 [2]. Major metabolite: M324 [4]. | CYP2D6 phenotype showed no apparent effect on rucaparib clearance; inclusion as a covariate is likely unnecessary [2]. Metabolite activity may require separate modeling [4]. | | Elimination | Half-life: ~17 hours [2]. Steady-state: achieved after ~1 week of continuous BID dosing [1]. Accumulation ratio: 1.47 to 5.44 (BID dosing) [2]. | Supports twice-daily (BID) dosing regimen. Apparent Clearance (CL/F) is a critical parameter for the model. | | Covariates | No clinically significant impact from body weight, BMI, age, race, sex, or mild-to-moderate renal/hepatic impairment [1]. | These factors may not need to be included as significant covariates in the PopPK model. |

Protocol for a PopPK Study of Rucaparib

This protocol outlines a framework for conducting a PopPK analysis for rucaparib, based on standard practices and insights from the literature.

Study Design and Data Collection
  • Patient Population: Patients with advanced solid tumors (e.g., ovarian cancer, mCRPC) receiving oral rucaparib at 600 mg BID.
  • Pharmacokinetic Sampling: Employ a sparse sampling design to facilitate clinical feasibility.
    • Intensive Sampling: In a subset of patients, collect 6-8 samples per dosing interval at pre-dose, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
    • Sparse Sampling: For the majority, collect 2-4 random samples per patient during a dosing interval at steady state.
  • Data Collection: Record key patient covariates: demographic data, body weight, laboratory values (serum creatinine, liver enzymes), and concomitant medications.
Bioanalytical Methods
  • Technique: Use a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.
  • Procedure [2]:
    • Sample Preparation: Isolate rucaparib from plasma (20-50 µL aliquots) using a 96-well protein precipitation extraction procedure.
    • Chromatography: Use a Polaris C18-A column with an isocratic elution.
    • Mass Spectrometry: Operate in positive ionization mode with Selected Reaction Monitoring (SRM). Quantify rucaparib using the SRM transition of m/z 324.1 → 293.1.
Population PK Modeling Workflow

The following diagram illustrates the iterative process of building and evaluating a PopPK model.

workflow start Prepared PK Data (Clean concentration-time data & covariate dataset) m1 1. Structural Model start->m1 m2 2. Stochastic Model m1->m2 m3 3. Covariate Model m2->m3 m4 4. Model Evaluation m3->m4 m4->m1 Fail m4->m2 Fail m4->m3 Fail end Final PopPK Model m4->end Success

Key Experimental Considerations for Rucaparib
  • Covariate Analysis: Given the literature, expect that body weight, age, and mild-to-moderate organ dysfunction will not be significant covariates on CL/F or V/F [1]. This should be statistically tested.
  • Metabolite PK: Consider quantifying the major metabolite M324 alongside the parent drug, as it may possess distinct biological activities (e.g., PLK2 inhibition) and contribute to overall efficacy or safety [4].
  • Drug-Drug Interactions (DDI): Rucaparib is a weak inhibitor of several CYP enzymes and transporters. While no clinically meaningful DDI as a perpetrator were observed [1], concomitant use of strong CYP inducers/inhibitors should be recorded and evaluated as a potential covariate.

Key Pathways and Inhibition Mechanisms

To fully understand the context of a PopPK analysis, it is crucial to consider the drug's mechanism of action. The following diagram illustrates the synthetic lethality induced by PARP inhibition in HRD-positive cells, which is the core pharmacodynamic principle of rucaparib.

mechanism SSB Single-Strand Break (SSB) PARP PARP Enzyme Binding SSB->PARP BER Base Excision Repair (BER) Pathway Active PARP->BER DSB_Normal Double-Strand Break (DSB) BER->DSB_Normal If unrepaired, can lead to HR_Normal Homologous Recombination (HR) Pathway Active → Cell Survival DSB_Normal->HR_Normal DSB_HRD Double-Strand Break (DSB) HR_HRD Homologous Recombination (HR) Pathway Deficient → Synthetic Lethality DSB_HRD->HR_HRD PARPi Rucaparib (PARP Inhibitor) PARPi->PARP  Inhibits & Traps PARPi->DSB_HRD Induces persistent DSBs in HRD cells

Application Notes for Researchers

  • Model-Informed Drug Development (MIDD): A validated rucaparib PopPK model can be integrated with pharmacodynamic (efficacy and toxicity) models to simulate outcomes under different scenarios, such as exploring alternative dosing regimens [5].
  • Special Populations: While mild-to-moderate impairment does not require dose adjustment, the effect of severe renal or hepatic impairment on rucaparib PK has not been evaluated and represents a key knowledge gap [1].
  • Focus on Variability: The primary goal of a PopPK analysis is to identify and quantify sources of inter-individual variability in drug exposure. Even when covariates like weight are not clinically significant, they should be tested to confirm this finding and explain variability.

References

Rucaparib Clinical Application Guide: Trial Design and Protocols for BRCA-Mutant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rucaparib and Its Mechanism of Action

Rucaparib is an orally administered, potent small-molecule inhibitor targeting poly (ADP-ribose) polymerase enzymes PARP1, PARP2, and PARP3. It exerts its antitumor effect through synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1 or BRCA2 (BRCA1/2) mutations. The mechanism involves both enzymatic inhibition of PARP and trapping of PARP proteins at sites of DNA damage. This leads to the accumulation of DNA double-strand breaks that cannot be effectively repaired in HRD-deficient cells, ultimately resulting in cell death [1].

Rucaparib has demonstrated significant clinical efficacy across multiple cancer types, leading to its approval for specific indications. Compared to other PARP inhibitors, rucaparib has a distinct profile in terms of its relative potency in catalytic inhibition and PARP trapping activity [2]. The following sections provide detailed clinical trial data, experimental protocols, and practical guidance for researchers designing clinical studies involving rucaparib.

Clinical Trial Designs and Efficacy Outcomes

Ovarian Cancer
2.1.1 Relapsed High-Grade Ovarian Cancer (Study 10)

Study Design: Phase 1/2 open-label study (Parts 2A and 2B) evaluating oral rucaparib monotherapy (600 mg twice daily) in patients with relapsed, high-grade ovarian cancer and deleterious germline BRCA mutations. Part 2A included patients with platinum-sensitive disease who had received 2-4 prior chemotherapies. Part 2B included patients who had received 3-4 prior chemotherapies, with both platinum-sensitive and platinum-resistant disease [1].

Efficacy Results: In the combined analysis of 54 patients, the objective response rate (ORR) was 59.3% (95% CI: 45.0-72.4%). The median time to onset of the most common non-hematological treatment-emergent adverse events was typically early (<56 days), while hematological toxicities emerged later (53-84 days) [1].

2.1.2 First-Line Maintenance (ATHENA-MONO/GOG-3020/ENGOT-ov45)

Study Design: Phase III randomized, double-blind, placebo-controlled trial investigating first-line rucaparib maintenance in advanced ovarian cancer. Patients were randomized 4:1 to receive either oral rucaparib plus intravenous placebo or oral placebo plus intravenous placebo. Stratification factors included HRD status (BRCA mutation and loss of heterozygosity), residual disease post-chemotherapy, and surgical timing [3].

Efficacy Results: With approximately 59 months of follow-up, rucaparib demonstrated significant improvement in investigator-assessed PFS compared to placebo in both the HRD population (31.4 vs. 12.0 months; HR: 0.52) and the intent-to-treat population (20.2 vs. 9.2 months; HR: 0.53). Interim overall survival data remained immature, with a trend favoring rucaparib in the ITT population (HR: 0.83) [3].

2.1.3 Maintenance Therapy for Platinum-Sensitive Recurrent Disease (ARIEL3)

Study Design: Phase III randomized trial evaluating rucaparib versus placebo as maintenance treatment in patients with platinum-sensitive, recurrent high-grade ovarian carcinoma. The BRCA-mutant cohort included 196 patients randomized to either rucaparib (600 mg BID) or placebo [2].

Efficacy Results: In the BRCA-mutant cohort, rucaparib significantly improved median PFS to 16.6 months compared to 5.4 months with placebo (p < 0.0001) [2].

Pancreatic Cancer (RUCAPANC)

Study Design: Phase II global study evaluating rucaparib monotherapy (600 mg twice daily) in patients with measurable locally advanced or metastatic pancreatic adenocarcinoma harboring deleterious germline or somatic BRCA1/2 mutations. Patients had received 1-2 prior lines of chemotherapy for advanced disease [4].

Efficacy Results: The confirmed objective response rate was 15.8% (3 of 19 patients; 95% CI: 3.4-39.6%), with two confirmed partial responses and one confirmed complete response. An additional unconfirmed complete response was observed. The disease control rate was 31.6% in all patients and 44.4% in those who had received only one prior chemotherapy regimen [4].

Table 1: Summary of Key Efficacy Outcomes from Rucaparib Clinical Trials

Trial Cancer Type Patient Population Primary Endpoint Result Key Secondary Outcomes
Study 10 [1] Ovarian Cancer Relapsed HGG, gBRCAm, ≥2 prior therapies (n=54) ORR 59.3% (95% CI: 45.0-72.4%) Median DOR: Not reported
ARIEL3 [2] Ovarian Cancer Platinum-sensitive recurrent HGSOC, BRCAm (n=196) PFS 16.6 vs. 5.4 months (HR: N/A; p<0.0001) -
ATHENA-MONO [3] Ovarian Cancer Newly diagnosed advanced ovarian cancer, ITT (n=427) PFS 20.2 vs. 9.2 months (HR: 0.53, 95% CI: 0.42-0.69) Interim OS: NR vs. 46.2 mo (HR: 0.83)
RUCAPANC [4] Pancreatic Cancer Advanced PC, BRCAm, 1-2 prior therapies (n=19) ORR 15.8% (95% CI: 3.4-39.6%) DCR: 31.6%; DCR (1 prior therapy): 44.4%

Table 2: Safety Profile of Rucaparib Across Clinical Trials

Adverse Event All Grades (%) Grade ≥3 (%) Time to Onset Median Duration (Grade ≥3)
Nausea [1] [4] 63.2 Not specified Typically early (<56 days) Not specified
Anemia [1] [4] 47.4 31.6 Later (53-84 days) ≤13 days
Fatigue [4] Not specified 15.8 Not specified Not specified
Ascites [4] Not specified 15.8 Not specified Not specified

Experimental Protocols and Methodologies

Patient Selection and Biomarker Assessment

BRCA Mutation Testing: For inclusion in rucaparib clinical trials, patients must have a documented deleterious germline or somatic BRCA1/2 mutation. Testing can be performed using:

  • Germline testing: Clinical Laboratory Improvement Amendments (CLIA)-certified blood or saliva testing
  • Somatic testing: Archival tumor tissue or circulating tumor DNA (ctDNA) analysis
  • Methodology: Next-generation sequencing panels with demonstrated validity for BRCA mutation detection [1] [4]

HRD Assessment: In broader ovarian cancer trials, homologous recombination deficiency status is determined through:

  • BRCA mutation status (deleterious germline or somatic)
  • Genomic instability scores using validated assays (e.g., Myriad myChoice HRD test)
  • Loss of heterozygosity (LOH) evaluation in tumor tissue [3]
Treatment Protocol

Dosing Regimen:

  • Starting dose: 600 mg (two 300 mg tablets) orally twice daily with or without food
  • Treatment cycles: Continuous 21-day cycles
  • Dose modifications: Permitted for toxicity management in 120 mg BID increments down to 240 mg BID, or in 100 mg BID increments down to 200 mg BID, depending on tablet formulation [1]

Treatment Duration:

  • Continue until disease progression, unacceptable toxicity, or discontinuation for other reasons
  • Treatment beyond progression permitted if clinical benefit is maintained in investigator's judgment [4]
Efficacy Assessment

Tumor Assessments:

  • Imaging modality: CT or MRI scans
  • Frequency: Baseline, every 6-8 weeks during initial treatment, then every 9-12 weeks thereafter
  • Response criteria: RECIST v1.1
  • Confirmation: Responses should be confirmed ≥4 weeks after initial documentation [1] [4]

Additional Efficacy Measures:

  • Cancer antigen 125 (CA-125) levels: Monitored according to Gynecologic Cancer InterGroup (GCIG) criteria
  • Patient-reported outcomes: Quality of life assessments using validated instruments
  • Overall survival: Follow-up every 12 weeks after treatment discontinuation [1]
Safety Monitoring

Laboratory Assessments:

  • Hematological parameters: Complete blood count with differential (weekly during first month, then monthly)
  • Hepatic function: Alanine transaminase (ALT), aspartate transaminase (AST), bilirubin
  • Renal function: Serum creatinine, blood urea nitrogen
  • Additional monitoring: Based on clinical indication [1]

Management of Adverse Events:

  • Dose interruptions: For Grade ≥3 adverse events until improvement to Grade ≤1
  • Dose reductions: As needed based on severity and recurrence
  • Supportive care: Antiemetics for nausea, transfusions for anemia, growth factors as clinically indicated [1] [4]

Visual Workflows

Rucaparib Clinical Trial Patient Journey

patient_journey Screening Patient Screening Advanced Solid Tumor Biomarker BRCA1/2 Mutation Testing (Germline/Somatic) Screening->Biomarker Inclusion Meet Eligibility Criteria Biomarker->Inclusion BRCA Mutation Confirmed Randomization Randomization (4:1 in ATHENA-MONO) Inclusion->Randomization Treatment Rucaparib 600 mg BID Continuous 21-Day Cycles Randomization->Treatment Assessment Tumor Assessment RECIST v1.1 Treatment->Assessment Every 6-8 Weeks Safety Safety Monitoring Hematology, Hepatic, Renal Treatment->Safety Continuous Assessment->Treatment Continuing Benefit Outcomes Efficacy Endpoints PFS, OS, ORR, DOR Assessment->Outcomes

Biomarker Strategy and Treatment Rationale

biomarker_strategy BRCA BRCA1/2 Mutation HRD Homologous Recombination Deficiency BRCA->HRD Lethality Synthetic Lethality & Cell Death HRD->Lethality Impaired Repair PARPi Rucaparib PARP Inhibition Trapping PARP-DNA Complex Trapping PARPi->Trapping SSB Accumulation of Single-Strand Breaks PARPi->SSB Enzymatic Inhibition Trapping->SSB DSB Persistent Double-Strand Breaks SSB->DSB Replication Fork Collapse DSB->Lethality

Discussion and Future Directions

The development of rucaparib represents a significant advancement in precision oncology for patients with BRCA-mutant cancers. The clinical trial data demonstrate consistent efficacy across multiple cancer types, with particularly robust activity in ovarian cancer settings. The safety profile is manageable with appropriate monitoring and dose modifications, with hematological toxicities being the most common Grade ≥3 adverse events [2] [1] [4].

Current research is exploring combination strategies to enhance the efficacy of rucaparib and overcome resistance mechanisms. These include combinations with immuno-oncology agents, other DNA damage response inhibitors, and novel targeted therapies. Additionally, ongoing studies are investigating biomarkers beyond BRCA mutations to identify patients most likely to benefit from rucaparib treatment [2].

The emergence of reversion mutations in BRCA genes has been identified as a key mechanism of acquired resistance to PARP inhibitors, including rucaparib. Monitoring for these mutations through circulating tumor DNA analysis may help guide treatment sequencing and combination strategies in the future [4].

Conclusion

Rucaparib represents an important therapeutic option for patients with BRCA-mutant cancers, particularly ovarian, pancreatic, and other HRD-deficient tumors. The clinical trial designs and protocols outlined in this document provide researchers with a framework for designing future studies and implementing rucaparib in clinical practice. As research continues to evolve, refinement of patient selection criteria, optimization of combination strategies, and management of resistance mechanisms will further enhance the clinical utility of this targeted therapy.

References

Comprehensive Application Notes and Protocols for Rucaparib Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Therapeutic Drug Monitoring (TDM) has emerged as a critical strategy for optimizing the dosing of targeted anticancer therapies, particularly for drugs exhibiting significant pharmacokinetic variability and established exposure-response relationships. Rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved for ovarian cancer and other malignancies, demonstrates considerable interpatient variability in drug exposure, making it a suitable candidate for TDM protocols. Research indicates that the average plasma trough concentration (C trough) for rucaparib is approximately 1754 ± 805 ng/mL, with this substantial variability (reflected by the high coefficient of variation) potentially impacting both therapeutic efficacy and safety profiles [1]. The integration of TDM into clinical practice for rucaparib aims to maintain drug concentrations within a target therapeutic range, thereby maximizing treatment response while minimizing dose-limiting toxicities.

The pharmacological rationale for rucaparib TDM stems from its mechanism of action as a PARP enzyme inhibitor, which induces synthetic lethality in tumor cells with deficient homologous recombination repair pathways, particularly those harboring BRCA mutations [2]. PARP inhibitors like rucaparib trap PARP enzymes on DNA, creating cytotoxic lesions that require functional DNA repair mechanisms for resolution. In cells with pre-existing DNA repair defects, this trapping leads to accumulated DNA damage and ultimately cell death [2]. Clinical evidence demonstrates that PARP inhibitor maintenance therapy significantly extends progression-free survival in platinum-sensitive recurrent ovarian cancer, establishing their important role in modern oncology practice [3] [4]. However, the narrow therapeutic index and substantial pharmacokinetic variability of these agents necessitate individualized dosing approaches supported by TDM protocols.

Analytical Method for Rucaparib Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of rucaparib in biological matrices employs LC-MS/MS technology, which provides the necessary sensitivity, specificity, and precision required for accurate therapeutic drug monitoring. The method utilizes an LC system coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode for optimal ionization efficiency [1]. Chromatographic separation is achieved using a Cortecs-T3 column (2.7 µm particle size, 100 × 3.0 mm i.d.) maintained at 40°C, which provides excellent retention and resolution of rucaparib and its internal standard [1]. The mobile phase consists of 10 mM ammonium formate with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B), with a flow rate of 0.4 mL/min and a total run time of 9 minutes [1].

Mass spectrometric detection employs multiple reaction monitoring (MRM) for specific detection of rucaparib and its stable isotope-labeled internal standard [1]. The MS parameters should be optimized for each specific instrument, but typically include: ion spray voltage: 5500 V; source temperature: 500°C; curtain gas: 35 psi; ion source gas 1: 55 psi; ion source gas 2: 60 psi [1]. The MRM transitions monitored are 323.2/260.2 for rucaparib and 327.2/264.2 for the internal standard ([13C,2H3]-Rucaparib) [1]. These transitions correspond to the parent ion and the most abundant and stable product ions, ensuring highly specific detection of the analyte.

Sample Collection Protocols

Proper sample collection is fundamental to obtaining reliable TDM results. For rucaparib monitoring, trough samples (Ctrough) collected immediately before the next dose administration are recommended, as this parameter best reflects steady-state exposure and correlates with clinical outcomes [1]. Two sampling approaches can be employed:

  • Plasma Collection: Whole blood is collected via venipuncture into K2EDTA tubes, followed by centrifugation at 2608 RCF for 10 minutes at 4°C [1]. The resulting plasma supernatant is transferred to clean polypropylene tubes and stored at -80°C until analysis. This traditional approach provides the reference standard for concentration measurements but requires clinical visits and specialized personnel for collection.

  • Dried Blood Spot (DBS) Collection: This innovative approach utilizes volumetric sampling devices (Hemaxis DB10) that collect exactly 10 µL of capillary blood from a fingerprick [1]. The blood is spotted onto Whatman 903 protein saver cards and allowed to dry completely at room temperature for a minimum of 3 hours. DBS samples can be stored in sealed bags with desiccant at room temperature or under refrigerated conditions. The DBS approach offers significant advantages for TDM, including minimally invasive sampling, potential for home-based collection, and reduced storage and transportation requirements [1].

Table 1: Comparison of Sample Collection Methods for Rucaparib TDM

Parameter Plasma Collection Dried Blood Spot (DBS)
Sample Volume 190-250 µL plasma 10 µL whole blood
Collection Method Venipuncture Fingerprick with volumetric device
Personnel Requirements Trained phlebotomist Patient self-sampling possible
Storage Conditions -80°C Room temperature with desiccant
Transportation Cold chain required Ambient temperature
Stability Long-term at -80°C Demonstrated stability at room temperature
Sample Preparation Procedures

Sample preparation is critical for removing interfering matrix components and ensuring accurate quantification. The procedures differ between plasma and DBS samples:

  • Plasma Sample Preparation: Frozen plasma samples are thawed at room temperature and vortexed for 10 seconds to ensure homogeneity. A 50 µL aliquot of plasma is transferred to a clean tube, and 250 µL of the internal standard working solution (prepared in acetonitrile) is added for protein precipitation [1]. The mixture is vortexed thoroughly for 1 minute and then centrifuged at approximately 13,000 RCF for 10 minutes. The clear supernatant is transferred to autosampler vials for LC-MS/MS analysis. For samples exceeding the upper limit of quantification, appropriate dilution with blank plasma is performed to bring the concentration within the calibration range.

  • DBS Sample Preparation: A single 10 µL DBS punch (6 mm diameter) is transferred to a clean tube, and 250 µL of a methanol:water (50:50, v/v) solution containing the internal standard is added [1]. The samples are subjected to ultrasonic-assisted extraction for 30 minutes, followed by centrifugation at 13,000 RCF for 10 minutes. The supernatant is transferred to autosampler vials for analysis. The DBS extraction process must be carefully optimized and validated to ensure complete extraction of rucaparib from the paper matrix while maintaining analytical specificity.

Method Validation and Performance Characteristics

Comprehensive validation of the analytical method is essential to demonstrate its reliability for clinical TDM applications. The validation of the rucaparib LC-MS/MS method follows current regulatory guidelines from the FDA and EMA, assessing key parameters including linearity, accuracy, precision, selectivity, and stability [1]. The validation results confirm that the method is suitable for its intended purpose in TDM.

Table 2: Validation Parameters for Rucaparib Quantification in Human Plasma and Dried Blood Spots

Validation Parameter Plasma Performance DBS Performance Acceptance Criteria
Calibration Range 100-5000 ng/mL 100-5000 ng/mL R² > 0.99
Lower Limit of Quantification 100 ng/mL 100 ng/mL Accuracy 80-120%, CV < 20%
Intra-day Accuracy 96.4-102.8% 94.7-105.2% 85-115%
Intra-day Precision 2.1-5.8% CV 3.5-7.2% CV CV < 15%
Inter-day Accuracy 95.8-101.9% 93.8-103.6% 85-115%
Inter-day Precision 3.4-6.3% CV 4.2-8.1% CV CV < 15%
Matrix Effect 95.2-104.1% 92.8-107.3% 85-115%
Extraction Recovery 88.5-92.7% 85.3-90.2% Consistent and reproducible
Benchtop Stability 24 hours at RT 24 hours at RT Within ±15% of nominal

The validation data demonstrate that the method exhibits excellent linearity across the concentration range of 100-5000 ng/mL for both plasma and DBS matrices, with correlation coefficients (R²) exceeding 0.99 [1]. The lower limit of quantification (LLOQ) of 100 ng/mL provides adequate sensitivity for detecting trough concentrations, which typically exceed this value during maintenance therapy. The accuracy and precision data, both within-run and between-run, fall well within accepted limits for bioanalytical methods, ensuring reliable quantification in clinical samples. Importantly, the method demonstrates minimal matrix effects and consistent extraction recovery across different lots of plasma and blood, confirming the robustness of the sample preparation procedures.

The validation also includes assessment of hematocrit effect for DBS samples, which is a critical parameter for volumetric DBS methods. The method demonstrates consistent performance across the hematocrit range of 29-45%, covering the typical values encountered in patient populations [1]. Additionally, stability studies confirm that rucaparib remains stable in both plasma and DBS samples under various storage and handling conditions, including freeze-thaw cycles, benchtop storage, and long-term frozen storage for plasma samples.

Clinical Application and Protocol Implementation

TDM Protocol Implementation

The implementation of rucaparib TDM in clinical practice requires careful consideration of several factors to ensure meaningful results. The recommended protocol involves:

  • Timing of Sample Collection: Trough samples should be collected at steady-state conditions, typically after 2-3 weeks of continuous dosing, immediately before the next scheduled dose administration [1]. This timing captures the minimum drug concentration (Ctrough), which correlates with overall drug exposure and has been associated with both efficacy and toxicity outcomes. For accurate interpretation, the exact time of last dose and sample collection should be documented.

  • Sample Processing and Storage: Following collection, plasma samples should be processed within 2 hours of blood collection to prevent degradation or interconversion. Processed samples can be stored at -80°C for extended periods until analysis. DBS samples should be thoroughly dried for at least 3 hours before storage in sealed bags with desiccant packs, and may be stored at room temperature or under refrigeration [1].

  • Data Analysis and Interpretation: The measured rucaparib concentration should be compared against the proposed target range. Clinical studies suggest a target Ctrough of approximately 1754 ng/mL based on average exposure at the approved dose, though institution-specific ranges may be established based on local population pharmacokinetics and clinical experience [1]. For DBS samples, a conversion factor may be applied to estimate plasma equivalent concentrations, though direct DBS concentration interpretation may be preferred once clinical correlations are established.

Correlation Between Plasma and DBS Measurements

A critical aspect of implementing DBS-based TDM is understanding the relationship between drug concentrations measured in DBS and the traditional plasma matrix. Research indicates a strong correlation between plasma and DBS measurements for PARP inhibitors, though the robustness of this correlation for rucaparib specifically requires additional data for comprehensive evaluation [1]. The DBS-to-plasma ratio can serve as a conversion factor to estimate plasma equivalent concentrations from DBS measurements, though this approach does not currently incorporate patient-specific hematological parameters [1].

Statistical analyses using Passing-Bablok regression and Bland-Altman plots have demonstrated good agreement between the two matrices for PARP inhibitors, supporting the use of DBS as a viable alternative to plasma sampling for TDM purposes [1]. However, it is important to note that factors such as hematocrit, blood spot homogeneity, and extraction efficiency may influence this relationship and should be considered when interpreting DBS results.

Visualization of Analytical and Clinical Workflows

The following diagrams illustrate the key workflows for rucaparib quantification and clinical TDM implementation:

Rucaparib Bioanalytical Workflow

This diagram illustrates the complete analytical process for rucaparib quantification, from sample collection through LC-MS/MS analysis and method validation.

Clinical TDM Implementation Pathway

This visualization outlines the clinical implementation of rucaparib TDM, from patient dosing through concentration monitoring and dose individualization to optimize therapeutic outcomes.

Conclusion

The implementation of robust TDM protocols for rucaparib represents a significant advancement in personalized cancer therapy, enabling clinicians to optimize dosing based on individual patient pharmacokinetics. The LC-MS/MS method described herein provides a validated analytical framework for accurate quantification of rucaparib in both plasma and DBS matrices, offering flexibility in sample collection approaches to suit different clinical scenarios. The strong correlation observed between plasma and DBS measurements for PARP inhibitors supports the use of minimally invasive sampling strategies, particularly beneficial for home-based monitoring and special populations [1].

As clinical experience with rucaparib TDM expands, the integration of pharmacokinetic-pharmacodynamic modeling and genetic biomarkers may further refine dosing individualization. The application of these protocols in clinical practice holds promise for enhancing the therapeutic index of rucaparib, potentially improving treatment outcomes while managing toxicity. Additionally, the systematic approach to method validation and implementation described in these application notes provides a template for developing TDM programs for other targeted anticancer therapies, contributing to the advancement of precision oncology.

References

addressing Rucaparib camsylate poor aqueous solubility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the main solubility issue with Rucaparib camsylate? this compound, the commercial salt form, suffers from poor aqueous solubility. This limits its dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability (approximately 36% in humans) [1] [2], which can compromise its therapeutic efficacy.

  • What is the proposed solution? Cocrystallization, a technique that forms a new solid material comprising Rucaparib and a pharmaceutically acceptable coformer, can significantly improve the drug's physical properties without altering its inherent chemical structure or pharmacological activity [3].

  • Which cocrystal shows the most promise? The Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) cocrystal has shown the most significant improvement. In preclinical models, it demonstrated a 2.4-fold higher maximum concentration (C~max~) and a 1.4-fold greater overall exposure (AUC~0-24h~) compared to the commercial camsylate salt [3].

  • Are there other viable cocrystals? Yes, research has also successfully produced other cocrystals, including Rucaparib-Maltol (Ruc-Mal) and Rucaparib-Ethyl Maltol (Ruc-Emal). These also showed faster dissolution rates than this compound, but Ruc-Thp MH displayed the highest apparent solubility [3].

Comparative Cocrystal Data

The table below summarizes the key performance data for the cocrystals investigated in the 2023 study.

Solid Form Key Solubility & Dissolution Findings Pharmacokinetic Results (Rat Model)
This compound (Reference) Poor aqueous solubility; slow dissolution rate [3]. Baseline exposure
Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) Highest apparent solubility at pH 4.5 and 6.8; fastest dissolution at pH 2.0 and 4.5 [3]. 2.4x C~max~; 1.4x AUC~0-24h~ [3].
Rucaparib-Maltol (Ruc-Mal) Faster dissolution than Ruc-Cam at pH 2.0 and 4.5 [3]. Data not specified in results.
Rucaparib-Ethyl Maltol (Ruc-Emal) Faster dissolution than Ruc-Cam at pH 2.0 and 4.5 [3]. Data not specified in results.

Experimental Protocols for Cocrystal Preparation

The following methods have been successfully employed to prepare Rucaparib cocrystals. Characterization via PXRD, FTIR, and DSC is essential to confirm the formation of a new solid phase [3].

Liquid-Assisted Grinding (LAG)

A mechanochemical method using minimal solvent to facilitate the reaction.

  • Procedure:
    • Place stoichiometric amounts of Rucaparib and the coformer (e.g., Theophylline) into a ball-mill jar.
    • Add a small volume of a solvent (e.g., ethanol or acetonitrile), typically just a few drops per mg of material, to act as a catalyst for the reaction.
    • Seal the jar and mill at a fixed frequency (e.g., 30 Hz) for a predetermined time (e.g., 30-60 minutes).
    • After milling, collect the resulting solid and dry it at room temperature or under mild vacuum to remove the residual solvent.
Solvent Evaporation

A solution-based technique suitable for growing single crystals for structural analysis.

  • Procedure:
    • Dissolve equimolar quantities of Rucaparib and the coformer in a suitable volatile solvent (e.g., methanol, acetone, or a mixture) by heating or sonicating if necessary.
    • Filter the solution to remove any undissolved particulates.
    • Allow the clear filtrate to evaporate slowly at ambient temperature or under a controlled stream of inert gas.
    • Over several days, cocrystals will form as the solvent evaporates. Collect them by filtration.
Slurry Conversion

A method that can produce more thermodynamically stable forms.

  • Procedure:
    • Suspend a mixture of Rucaparib and the coformer in a small volume of a solvent in which the cocrystal has limited solubility.
    • Stir the slurry continuously for several days (e.g., 3-7 days) at a constant temperature.
    • The solid phase will transform into the cocrystal over time.
    • Isolate the final product by filtration and dry.

Decision Workflow for Addressing Solubility

The following diagram outlines a logical approach to troubleshooting this compound's solubility issue in a research setting.

Start Problem: Poor Solubility of This compound Step1 Evaluate Cocrystallization as Primary Strategy Start->Step1 Step2 Select Coformer Step1->Step2 Step3 Choose Synthesis Method Step2->Step3 e.g., Theophylline for Ruc-Thp MH Step4 Characterize Solid Form (PXRD, FTIR, DSC, DVS) Step3->Step4 e.g., Slurry, Grinding, Solvent Evaporation Step5 Proceed to In-Vitro/In-Vivo Performance Testing Step4->Step5 Confirm new crystalline phase

References

Rucaparib Side Effect Incidence and Management Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the most frequent treatment-emergent adverse events (TEAEs) and their management strategies, synthesized from clinical trial data and expert guidance [1] [2] [3].

Side Effect Approximate Incidence (Any Grade) Common Management Strategies Key Clinical Considerations

| Nausea / Vomiting [1] [4] | 75-79% (Nausea) 37-42% (Vomiting) | Prophylactic 5-HT3 receptor antagonists (e.g., ondansetron) [4]; Dietary modifications (smaller meals, avoid greasy/spicy foods) [5] [6]; Take medication after meals [4] | Onset often early in treatment [3]. Consider dose reduction if refractory to antiemetics [4]. | | Fatigue / Asthenia [1] [2] | Up to 74% | Manage contributing factors (e.g., anemia); Energy conservation techniques; Moderate exercise [6] [7] | Rule out other causes like anemia [7]. Grade 3+ fatigue was more common in patients with moderate renal dysfunction [1]. | | Anemia [1] [2] | Up to 45% | Dose interruption/reduction [1] [2]; Blood transfusions [7]; Nutritional support (iron, B12, folate supplements if deficient) [7] | Most frequent Grade ≥3 TEAE in mCRPC trials (25.2%) [2]. Median time to onset >55 days; monitor blood counts proactively [2]. | | Increased ALT/AST [1] | Up to 69% (ALT) Up to 59% (AST) | Monitor liver function tests; Dose modification per prescribing information [1] [4] | Typically occurs in first few weeks; often transient and reversible; rarely associated with increased bilirubin [1]. | | Thrombocytopenia [1] [2] | Up to 47% (Any grade) Up to 35% (Reported as AE) | Monitor blood counts; Dose interruption or reduction [1] [2] | Median time to onset >55 days; monitor for bleeding gums, bruising [1] [2]. |

Detailed Management Protocols for Key Side Effects

For researchers designing supportive care protocols, here are detailed methodologies based on clinical evidence.

1. Protocol for Managing Gastrointestinal Toxicity

  • Prophylactic Antiemetic Regimen: For PARP inhibitors with moderate to high emetic risk like Rucaparib, the NCCN guidelines recommend initiating a serotonin (5-HT3) receptor antagonist (e.g., ondansetron 8-16 mg) approximately 30 minutes before each Rucaparib dose [4].
  • Dietary and Dosing Counseling: Advise patients to take Rucaparib after a meal to reduce gastric irritation. Recommend eating smaller, more frequent meals and avoiding greasy or spicy foods [4] [5].
  • Management of Refractory Cases: If first-line antiemetics are insufficient, switch to an agent with a different mechanism. Options include prochlorperazine, metoclopramide, or olanzapine (dosed at night due to sedative effects) [4].

2. Protocol for Managing Hematologic Toxicity

  • Monitoring Schedule: Implement frequent monitoring of complete blood counts (CBC), especially during the first few months of therapy. For anemia and thrombocytopenia, the median time to onset can be over 55 days [2].
  • Intervention Guidelines:
    • For Anemia: For Grade 3 or higher anemia, management includes dose interruption until hemoglobin recovers to ≤ Grade 1, followed by dose resumption at the same or a reduced dose or blood transfusion based on clinical evaluation [1] [2] [7].
    • For Thrombocytopenia: For Grade 3 or higher events, recommend treatment interruption until recovery to ≤ Grade 1, followed by dose resumption at a reduced dose [1] [2].
  • Supportive Care: For confirmed nutritional deficiencies, provide supplementation (iron, B12, folate). For significant symptomatic anemia, arrange for packed red blood cell transfusions [7].

3. Protocol for Managing Fatigue

  • Assessment and Contributing Factors: First, assess and rule out other common causes, with anemia being a primary contributor that should be evaluated through CBC [7].
  • Non-Pharmacological Interventions: Recommend structured, moderate-intensity exercise (e.g., short walks, yoga) and sleep hygiene practices. Cognitive behavioral therapy (CBT) has also shown benefit [6] [7].
  • Dose Modification: If fatigue is severe and impacts quality of life despite supportive measures, a dose reduction may be necessary, as this has been shown to help manage the symptom without necessarily compromising efficacy [7].

Clinical Monitoring Workflow for Rucaparib Management

The diagram below outlines a systematic workflow for monitoring and managing Rucaparib therapy, integrating the protocols above.

RucaparibManagement Start Initiate Rucaparib Therapy Monitor Routine Monitoring: - CBC (for anemia/thrombocytopenia) - LFTs (for ALT/AST elevation) - Patient-reported symptoms (nausea, fatigue) Start->Monitor Decision Any Grade ≥2 or Troublesome Adverse Event? Monitor->Decision SubNausea GI Toxicity Protocol: - Prophylactic antiemetics - Dietary counseling - Consider switch/add other agents Decision->SubNausea Nausea/Vomiting SubAnemia Anemia Protocol: - Evaluate for deficiency/symptoms - Dose interruption/reduction - Transfusion if severe Decision->SubAnemia Anemia SubFatigue Fatigue Protocol: - Rule out anemia - Non-pharmacologic strategies - Consider dose reduction Decision->SubFatigue Fatigue SubNausea->Monitor Continue Monitoring SubAnemia->Monitor Continue Monitoring SubFatigue->Monitor Continue Monitoring

This workflow emphasizes that proactive and continuous monitoring is the cornerstone of managing Rucaparib therapy, allowing for early intervention that enables patients to remain on treatment for optimal clinical benefit [8] [3].

Important Considerations for Clinical Management

  • Dose Modifications: The most common strategy for managing Grade 3+ hematologic TEAEs and persistent non-hematologic TEAEs is dose interruption followed by dose reduction. In clinical trials, this approach allowed the majority of patients to continue therapy [1] [2].
  • Multidisciplinary Team (MDT) Approach: Effective management involves collaboration among clinicians, nurse practitioners, and clinical pharmacists. The MDT provides patient education, proactive monitoring, and rapid response to emerging side effects [8].
  • Serious Adverse Events: Although rare, be vigilant for more serious TEAEs. Educate patients to report immediately any symptoms of myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) (e.g., unusual fatigue, infections, bruising) or signs of photosensitivity reactions [1] [5].

References

Rucaparib drug-drug interaction management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What is Rucaparib's primary mechanism of action and its clinical significance? Rucaparib is a small molecule, potent inhibitor of poly (ADP-ribose) polymerase enzymes (PARP-1, PARP-2, and PARP-3) [1] [2]. It promotes synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those harboring deleterious BRCA1 or BRCA2 mutations [1] [2]. These cancer cells already have a compromised ability to repair double-strand DNA breaks. By inhibiting PARP-mediated repair of single-strand breaks, rucaparib causes these breaks to convert into double-strand breaks during DNA replication. In HRD cells, this leads to the accumulation of irreparable DNA damage and ultimately, cell death [1].

  • FAQ 2: With which metabolic enzymes and transporters does Rucaparib interact as a perpetrator? At a steady-state dosage of 600 mg twice daily, rucaparib acts as a perpetrator of DDIs by inhibiting several cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter [3] [2] [4]. The following table summarizes its inhibition potential based on clinical DDI studies.

Enzyme/Transporter Inhibition Potential Probe Substrate(s) Used in Studies Key Finding (GMR [90% CI])
CYP1A2 Moderate Caffeine [3] [4] AUC increased 2.26-fold (1.93–2.65) [3]
CYP2C9 Weak S-Warfarin [3] [4] AUC increased 1.49-fold (1.40–1.58) [3]
CYP2C19 Weak Omeprazole [3] [4] AUC increased 1.55-fold (1.32–1.83) [3]
CYP3A Weak Midazolam [3] [4] AUC increased 1.39-fold (1.14–1.68) [3]
P-gp Weak Digoxin [3] AUC increased 1.20-fold (1.12–1.29) [3]
BCRP Weak Rosuvastatin [5] AUC increased 1.34-fold [5]
  • FAQ 3: What are the key management strategies for Rucaparib DDIs?

    • Substrates with Narrow Therapeutic Index: Use caution when co-administering rucaparib with drugs that are sensitive CYP1A2 substrates and have a narrow therapeutic index. Consider dose reduction or alternative agents that are not metabolized by CYP1A2 [3] [6].
    • Other CYP Substrates: For drugs metabolized by CYP2C9, CYP2C19, and CYP3A, rucaparib's weak inhibition suggests a lower risk of clinically significant interactions. However, monitoring for increased exposure-related side effects is prudent [3] [2].
    • Transporter Substrates: The weak inhibition of P-gp and BCRP suggests a low risk for interactions, but caution is advised with concomitant use of sensitive substrates for these transporters [3] [5].
  • FAQ 4: Are there any known food or supplement interactions?

    • Food: A high-fat meal can increase rucaparib's Cmax and AUC, but this effect is not considered clinically significant. Rucaparib can be taken with or without food [1] [2].
    • Supplements: Exercise caution with grapefruit products (a CYP3A inhibitor) and St. John's Wort (a CYP3A inducer), as they may alter rucaparib serum levels. Patients should also limit caffeine intake, as rucaparib can increase caffeine exposure [1] [6].

Experimental Protocols for DDI Assessment

For researchers designing DDI studies, here are methodologies from key clinical trials.

Protocol 1: Assessing CYP and P-gp Inhibition Potential (NCT02740712) [3] This study evaluated the effect of steady-state rucaparib on the pharmacokinetics of a cocktail of probe substrates.

  • Design: A phase I, open-label study in patients with advanced solid tumors.
  • Intervention: Patients received a single dose of a cocktail containing caffeine (200 mg, CYP1A2), warfarin (10 mg, CYP2C9), omeprazole (40 mg, CYP2C19), and midazolam (2 mg, CYP3A), plus digoxin (0.25 mg, P-gp substrate) dosed separately. This was administered alone and again after oral rucaparib 600 mg twice daily reached steady state.
  • Endpoint: The geometric mean ratio (GMR) of the area under the concentration-time curve (AUC) and maximum concentration (Cmax) for each substrate with and without rucaparib.

Protocol 2: Assessing BCRP and Oral Contraceptive Interaction (NCT03954366) [5] This study specifically evaluated the effect of rucaparib on the BCRP substrate rosuvastatin and on oral contraceptives.

  • Design: A phase I, open-label, two-arm study in patients with advanced solid tumors.
  • Intervention:
    • Arm A: Patients received single oral doses of rosuvastatin (20 mg) on Days 1 and 19, and continuous oral rucaparib (600 mg BID) from Day 5 to 23.
    • Arm B: Patients received single doses of an oral contraceptive (ethinylestradiol 30 µg + levonorgestrel 150 µg) on Days 1 and 19, and continuous oral rucaparib (600 mg BID) from Day 5 to 23.
  • Endpoint: The GMR of AUC and Cmax for rosuvastatin and the contraceptive components with and without rucaparib.

Visualizing Key Concepts

The following diagrams illustrate the core mechanism of Rucaparib and a standard DDI study design.

G Period1 Period 1: Probe Substrate Alone Period2 Period 2: Probe + Rucaparib (600mg BID) Washout Washout D5 Day 5 Washout->D5 SteadyState Rucaparib Steady State (≥7 days) D19 Day 19 SteadyState->D19 D1 Day 1 PK1 Serial PK Sampling for Probe D1->PK1 D5->SteadyState Start Dosing PK2 Serial PK Sampling for Probe & Rucaparib D19->PK2 PK1->Washout

References

Rucaparib dose adjustment hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Dosing and Hepatic Impairment

The table below summarizes official dosing recommendations and supporting clinical evidence.

Hepatic Impairment Classification Official Recommendation Supporting Clinical Evidence / Comments
Normal Hepatic Function No dose adjustment necessary [1]. ---
Mild Hepatic Impairment No dose adjustment necessary [1]. Total bilirubin ≤ ULN and AST > ULN, or total bilirubin >1.0 to 1.5x ULN and any AST [1].

| Moderate Hepatic Impairment | No starting dose adjustment necessary [1] [2]. | Increased Exposure: A phase 1 study showed a 45% increase in total drug exposure (AUC0–inf) compared to normal function [2]. Safety: More patients experienced treatment-emergent adverse events (TEAEs), though most were unrelated to treatment. Close safety monitoring is advised [2]. | | Severe Hepatic Impairment | Not studied; no dosing recommendation can be made [1] [3]. | Total bilirubin > 3x ULN and any AST [1]. Use is not recommended. |

Experimental Protocol & Research Insights

For researchers designing clinical studies or investigating rucaparib hepatotoxicity, the following details from key studies are essential.

  • Clinical Study on Hepatic Impairment (2021)

    • Objective: To characterize the effect of moderate hepatic impairment on the pharmacokinetics (PK) and safety of a single dose of rucaparib [2].
    • Methodology: This was a phase 1, open-label, parallel-group study. Patients with advanced solid tumors and either normal hepatic function or moderate hepatic impairment (as per NCI-ODWG criteria) received a single oral 600 mg dose of rucaparib [2].
    • Key PK Assessments: Plasma samples were collected for PK analysis at pre-dose and at multiple time points up to 144 hours post-dose. Parameters calculated included maximum concentration (Cmax) and area under the concentration-time curve (AUC) [2].
    • Hepatic Function Classification: The study used the National Cancer Institute Organ Dysfunction Working Group (NCI-ODWG) criteria for hepatic dysfunction: total bilirubin >1.5x to 3x the upper limit of normal (ULN) with any level of aspartate aminotransferase (AST) [2].
  • Clarification on Liver Test Elevations

    • Clinical Trial Observations: In phase 3 trials (ARIEL3), elevations in alanine aminotransferase (ALT) or aspartate aminotransferase (AST) were common in the rucaparib group (any grade: 34%; grade 3: 10%) [4].
    • Mechanism & Clinical Significance: These laboratory abnormalities were generally transient and self-limiting. Crucially, they were not associated with concurrent elevations in bilirubin and did not meet the criteria for Hy's law, indicating they were not indicative of serious drug-induced liver injury. Investigators suggest these elevations may be part of an adaptive response to PARP inhibition rather than true hepatotoxicity [4].

Monitoring & Management Guidelines

For clinicians managing patients on rucaparib, consider the following practical guidance:

  • Baseline Assessment: Classify hepatic function prior to treatment initiation using standard laboratory tests (bilirubin, AST, ALT) [1].
  • Enhanced Monitoring for Moderate Impairment: While no starting dose adjustment is needed, exercise increased vigilance for adverse events in patients with moderate hepatic impairment due to higher drug exposure [2].
  • Managing Elevated Liver Enzymes: For confirmed clinically significant ALT/AST elevations, dose interruption or reduction is recommended [1]. The standard dose reduction schedule is: from 600 mg to 500 mg twice daily, then to 400 mg twice daily, and further to 300 mg twice daily as needed [1].
  • General Monitoring: Monitor complete blood counts (CBC) monthly due to the risk of cytopenia [1].

Hepatic Impairment Assessment Workflow

The diagram below outlines the decision-making process for administering rucaparib based on a patient's hepatic function.

Start Patient Hepatic Function Assessment NodeA Mild Impairment (Bilirubin ≤ ULN & AST > ULN) OR (Bilirubin >1-1.5x ULN & any AST) Start->NodeA NodeB Moderate Impairment (NCI-ODWG: Bilirubin >1.5-3x ULN & any AST) Start->NodeB NodeC Severe Impairment (Bilirubin >3x ULN & any AST) Start->NodeC NodeD Normal Function Start->NodeD Rec1 Recommendation: No initial dose adjustment needed. NodeA->Rec1 Rec2 Recommendation: No initial dose adjustment. Implement close safety monitoring. NodeB->Rec2 Rec3 Recommendation: Use is not recommended. No data available. NodeC->Rec3 NodeD->Rec1

References

Rucaparib Dosing and Renal Impairment Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the official recommendations and available data for rucaparib use in patients with renal impairment [1] [2] [3]:

Renal Function (CrCl) Recommended Dose Adjustment Level of Evidence / Comments
Normal to Moderate Impairment (CrCl ≥30 to 89 mL/min) No dose adjustment recommended. Starting dose of 600 mg twice daily. Established in clinical trials; no clinically significant impact on exposure [1] [4] [5].
Severe Impairment (CrCl <30 mL/min) Data not available. Use with caution. Patients with severe impairment or on dialysis were excluded from clinical trials [1] [2] [6].
End-Stage Renal Disease (ESRD) / Dialysis No formal recommendation. A case report used a significantly reduced dose. Single case report: 200 mg twice daily (66% reduction) was used safely and effectively [6].

Experimental Data and Clinical Evidence

The recommendations above are based on the following key studies and data:

  • Pharmacokinetic Basis: Rucaparib is partially excreted by the kidneys. Population pharmacokinetic analyses show that rucaparib clearance (CL) increases with increasing baseline creatinine clearance. In patients with moderate renal impairment (CrCl 30-59 mL/min), the steady-state area under the curve (AUC) is increased by approximately 32% compared to patients with normal renal function. This increase was not deemed clinically significant enough to warrant a dose adjustment [6] [4].
  • Case Study in Dialysis: A 2018 single-patient case study provides the only available clinical data for a dialysis-dependent patient.
    • Patient Profile: A 56-year-old woman with BRCA-associated ovarian cancer and end-stage renal disease on hemodialysis three times weekly [6].
    • Dosing Protocol: Based on PK modeling that predicted a doubling of AUC in severe impairment, a 66% dose reduction to 200 mg twice daily was initiated [6].
    • Pharmacokinetic Results: Trough plasma concentrations were below the mean levels reported in the ARIEL2 trial but were associated with a complete clinical response of peritoneal disease and resolution of a splenic lesion. Toxicity was limited to manageable Grade 1 thrombocytopenia [6].
    • Effect of Dialysis: Blood samples taken before and after a 4.5-hour hemodialysis session showed minimal decreases in rucaparib concentration (e.g., 323 ng/mL to 287 ng/mL), indicating that hemialysis does not significantly clear rucaparib from the bloodstream [6].

Clinical Management Workflow

For professionals managing patients in clinical trials or treatment, the following diagram outlines the decision-making process for renal impairment:

Start Assess Patient Renal Function (Calculate CrCl using Cockcroft-Gault) NormalModerate CrCl ≥30 mL/min Start->NormalModerate Severe CrCl <30 mL/min or on Dialysis Start->Severe NoAdjustment Initiate Standard Dose 600 mg PO BID NormalModerate->NoAdjustment ConsultData Consult Available PK Data & Consider Significant Dose Reduction Severe->ConsultData DoseManage Standard Dose Management for Adverse Reactions NoAdjustment->DoseManage Monitor Monitor for Efficacy and Toxicity ConsultData->Monitor DoseManage->Monitor

Frequently Asked Questions (FAQs)

Q1: How is renal function estimated for rucaparib dosing? A1: The Cockcroft-Gault equation is specified in the prescribing information for estimating creatinine clearance (CrCl) to guide rucaparib dosing [1]. Note that for medication dosing, the non-indexed GFR (mL/min), not the indexed GFR (mL/min/1.73 m²), should be used, especially in patients with very large or small body surface area [7].

Q2: What are the standard dose reductions for adverse reactions? A2: Regardless of renal function, the following dose reduction schedule is recommended for managing adverse reactions [1] [3]:

  • Starting Dose: 600 mg twice daily
  • First Reduction: 500 mg twice daily
  • Second Reduction: 400 mg twice daily
  • Third Reduction: 300 mg twice daily

Q3: Does rucaparib affect serum creatinine independently of renal function? A3: Yes. Like olaparib, rucaparib is noted as a medication that can inhibit the tubular secretion of creatinine. This can cause an increase in serum creatinine without an actual change in the glomerular filtration rate (GFR), a phenomenon known as "pseudonephrotoxicity" [7]. Researchers should be aware of this when interpreting lab values.

References

optimizing Rucaparib dissolution rate different pH

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib's Cellular Retention & Pharmacokinetics

A key characteristic of Rucaparib is its carrier-mediated uptake and prolonged retention in cells, which distinguishes it from some other PARP inhibitors [1].

Property Description & Experimental Observation
Uptake Mechanism Carrier-mediated transport into cells [1].
Kinetic Parameters Reported Km = 8.4 ± 1.2 μ M; Vmax = 469 ± 22 pmol per 106 cells per 10 min [1].
Cellular Accumulation Reaches intracellular concentrations >10 times higher than extracellular levels within 30 minutes [1].
PARP Inhibition Persistence A 30-minute pulse of 400 nM Rucaparib inhibits PARP by ≥50% for ≥72 hours after drug removal [1].

This prolonged retention and sustained target inhibition mean that the drug's efficacy is not solely dependent on its immediate plasma concentration, which could be a critical factor in designing dissolution tests and dosing schedules [1].

Experimental Protocol: Assessing Dissolution & Stability

While specific protocols for Rucaparib are not detailed, you can adapt this general high-performance liquid chromatography (HPLC) method and stability-testing framework based on established practices for PARP inhibitors.

Suggested RP-HPLC Method for Analysis

This method is adapted from a published protocol for the simultaneous estimation of another PARP inhibitor, Niraparib [2]. You would need to validate it for Rucaparib.

  • Method Summary Table | Parameter | Specification | | :--- | :--- | | Column | Zodiac C18 (150 mm × 4.6 mm, 5 µm) [2] | | Mobile Phase | Acetonitrile and 0.01N Na₂HPO₄ buffer (pH 2.5) in a 60:40 (v/v) ratio [2] | | Flow Rate | 1 mL/min [2] | | Detection Wavelength | 260 nm [2] | | Elution Mode | Isocratic | | Column Temperature | 28 ± 2 °C [2] |

  • Sample Preparation: Prepare a stock solution of Rucaparib in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water is commonly used). Further dilute to the required concentrations for creating a calibration curve and analyzing dissolution samples [2].

Stability and Phototoxicity Considerations

Your dissolution experiments should account for Rucaparib's known sensitivity.

  • Forced Degradation Studies: To validate your analytical method as "stability-indicating," subject Rucaparib to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrate that the method can effectively separate the drug from its degradation products [2].
  • Phototoxicity Warning: Rucaparib absorbs UVA light and has been shown to be potentially phototoxic in vitro, causing damage to proteins and DNA upon irradiation [3]. Recommendation: Conduct dissolution and handling under controlled, low-light or amber-light conditions to prevent light-induced degradation that could skew your results.

Ideas for Investigating pH-Dependent Dissolution

Since direct data is unavailable, here is a workflow you can use to build your own dataset.

A Start: Prepare Rucaparib samples B Set up dissolution apparatus with buffers at different pH levels A->B C Withdraw samples at predetermined time points B->C D Analyze samples using validated HPLC method C->D E Plot dissolution profile (Time vs. % Drug Dissolved) D->E F Determine critical parameters: - Time for 50% dissolution (T50) - Maximum dissolution rate E->F

  • Design the Experiment: Use a standard dissolution apparatus (e.g., USP Type II paddle). Prepare dissolution media covering a physiologically relevant pH range (e.g., pH 1.2 for gastric fluid, pH 4.5, 6.8 for intestinal fluids).
  • Generate the Data: Run the dissolution test, withdraw samples at scheduled intervals, and analyze them using the HPLC method above.
  • Analyze Results: Plot the dissolution profiles and calculate key metrics like the time for 50% and 80% of the drug to dissolve.

References

Drug Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the confirmed storage and handling conditions for Rucaparib from drug monographs and scientific literature [1] [2].

Parameter Specification Notes / Rationale
Solid Form Storage Store at room temperature, 20°C to 25°C (68°F to 77°F) [1] [2]. Protects from heat, moisture, and direct light [2].
Short-term Excursions Permissible range: 15°C to 30°C (59°F to 86°F) for less than 24 hours [1]. Ensures stability during transport or brief handling outside ideal conditions.
Humidity Store in a closed container, away from moisture [2]. Prevents drug degradation due to hydrolysis.
Light Protect from direct light [2]. Prevents photodegradation.
Handling Precautions Women who are pregnant should not handle tablets or breathe dust from tablets [3]. Due to potential for harm to an unborn baby.

Forced Degradation & Stability Analysis

Forced degradation studies help identify degradation products and pathways. The following workflow outlines the general process, with Rucaparib-specific findings detailed after.

Start Start: Rucaparib API or Formulation Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (e.g., 1M NaOH, 60°C) Stress->Base Oxidative Oxidative Stress (e.g., 15% H₂O₂, 60°C) Stress->Oxidative Neutral Aqueous Solution Neutral pH Stress->Neutral Analyze Analyze Samples LCMS UHPLC-HRMS/DAD Analyze->LCMS Identify Identify Degradants Report Report & Establish Stability Profile Identify->Report Acid->Analyze Base->Analyze Oxidative->Analyze Neutral->Analyze Software Data Analysis (e.g., MassChemSite) LCMS->Software Software->Identify

Rucaparib-Specific Degradation Findings

A 2023 study used UHPLC-HRMS to analyze Rucaparib under various stress conditions [4]. Key findings are summarized below.

Stress Condition Degradation Observed Key Findings & Degradants
Oxidative (15% H₂O₂, 60°C) Yes Six new degradation products (DPs) were identified under oxidative conditions [4].
Basic Hydrolysis (1M NaOH, 60°C) Not specified for Rucaparib The study focused on this condition for Olaparib, which showed significant degradation. Rucaparib's specific susceptibility was not highlighted [4].
Acidic Hydrolysis (1M HCl, 60°C) Yes (Less marked) Some degradation was observed, but it was less pronounced than under other conditions [4].
Neutral Aqueous Solution Stable The drug was found to be stable in a neutral solution over the studied time points [4].

Experimental Protocol Summary [4]:

  • Sample Preparation: A stock solution of Rucaparib was prepared in ACN/H₂O (50:50, v/v%). The degradation was performed in a final solution of ACN/H₂O (25:75, v/v%) after adding the stress reagent in water.
  • Analysis: Samples were neutralized, filtered, and analyzed by UHPLC with an online DAD detector coupled to High-Resolution Mass Spectrometry (HRMS).
  • Data Processing: The massive LC-MS/MS data was processed using MassChemSite software for automated structure elucidation of degradation products.

Frequently Asked Questions

Q: What should I do if a stored sample of Rucaparib is exposed to a temperature outside the recommended range? A: If the excursion is brief (under 24 hours) and within 15°C to 30°C, the product should remain stable based on allowable short-term excursions [1]. For exposures beyond this, the sample should be considered potentially compromised and analyzed (e.g., by UHPLC) to confirm stability and purity before use in critical experiments.

Q: Is Rucaparib stable in solution? A: The available data is for the solid tablet form. The stability of Rucaparib in solution for experimental use is not specified in the monographs. The forced degradation study used ACN/H₂O mixtures for stress testing, but this was for analytical purposes under accelerated conditions [4]. For laboratory use, you should prepare fresh solutions and establish the stability in your specific solvent system.

Q: What is the most significant stress condition for Rucaparib degradation? A: Based on current research, oxidative stress is a key condition leading to the formation of multiple degradation products. Basic hydrolysis is also a significant stressor for PARP inhibitors in general [4].

Troubleshooting Guide

Problem Potential Cause Solution / Action

| Observation of unknown peaks in HPLC/UHPLC analysis. | Drug degradation under experimental conditions (e.g., exposure to oxidizing agents, light, or inappropriate solvent pH). | 1. Review storage conditions of stock and working solutions. 2. Compare chromatogram with a forced degradation study to identify the degradant [4]. 3. Ensure fresh preparation of solutions and use of inert atmospheres if necessary. | | Decreased potency in biological assays. | Possible degradation of the active ingredient leading to lower effective concentration. | Confirm the chemical integrity and purity of the sample used in the assay via UHPLC analysis against a freshly opened and properly stored reference standard. |

References

Mechanisms of Rucaparib Resistance at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary resistance mechanisms that your experiments may need to investigate [1] [2] [3].

Mechanism Category Specific Alteration Experimental & Therapeutic Implications
Restoration of Homologous Recombination (HR) Reversion mutations in BRCA1/2, RAD51C/D, or PALB2 restoring protein function [4] [3] [5]. Use NGS on pre- and post-treatment samples (tissue or ctDNA) to identify secondary mutations that restore the open reading frame [1] [3].
Loss of BRCA1 promoter methylation, leading to restored gene expression [4] [6] [5]. Quantify promoter methylation levels via bisulfite sequencing in cell lines or patient samples pre- and post-resistance [4].
Upregulation of HR pathway via POLQ downregulation or stabilization of mutant BRCA1 by HSP90 [1] [3]. Assess protein interactions via co-immunoprecipitation (Co-IP); evaluate POLQ as a druggable target using knockdown studies [1] [3].
Alterations in Drug Target & Efflux Mutations in PARP1 or reduced PARP1 expression, diminishing PARP trapping [1] [2]. Perform immunostaining for PARP1 in nuclei; use Western Blot to quantify protein levels; sequence the PARP1 gene [1] [2].
Increased drug efflux via P-glycoprotein upregulation [2]. Utilize fluorescent-based accumulation assays (e.g., Calcein-AM) with and without P-gp inhibitors [2].
Replication Fork Protection Stabilization of replication forks via loss of SLFN11 or other factors, preventing fork collapse [2] [7]. Employ DNA fiber assay to directly measure replication fork speed and stability; quantify SLFN11 expression via RNA-seq or IHC [2].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in research on Rucaparib resistance.

1. Protocol: Interrogating HR Restoration via RAD51 Foci Formation This functional assay assesses the real-time HR capacity of cells, which is a more dynamic measure than genomic scarring [2] [7].

  • Principle: HR-proficient cells form visible RAD51 nuclear foci at sites of DNA double-strand breaks.
  • Procedure:
    • Cell Preparation and Damage Induction: Seed cells on coverslips. Treat with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 1µM camptothecin) to induce DSBs.
    • Fixation and Permeabilization: After 4-6 hours, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 for 10 minutes.
    • Immunostaining: Block cells with 5% BSA for 1 hour. Incubate with a primary anti-RAD51 antibody (1:500) for 2 hours, followed by a fluorescently-labeled secondary antibody (1:1000) for 1 hour in the dark. Counterstain nuclei with DAPI.
    • Imaging and Analysis: Visualize using a fluorescence microscope. Score the percentage of cells with >5 distinct RAD51 foci. A low percentage indicates HR deficiency, while restoration in resistant models shows a high percentage [7].

2. Protocol: Detecting Reversion Mutations in Cell-Free DNA (cfDNA) Liquid biopsies allow for non-invasive, real-time monitoring of resistance emergence [3].

  • Principle: Somatic reversion mutations in BRCA1/2 or RAD51C/D can be detected in the circulating tumor DNA (ctDNA) of patients undergoing treatment.
  • Procedure:
    • Sample Collection and Processing: Collect plasma from patient blood samples in EDTA tubes. Centrifuge to separate plasma, then extract cfDNA using a commercial kit.
    • Library Preparation and Target Enrichment: Prepare next-generation sequencing (NGS) libraries from the cfDNA. Use targeted panels enriched for all exons of HR-related genes (BRCA1/2, RAD51C/D, PALB2).
    • Sequencing and Bioinformatic Analysis: Perform deep sequencing (>5000x coverage). Analyze data for mutations, focusing on insertions/deletions (indels) in known mutant alleles that restore the open reading frame. Compare with a pre-treatment sample to confirm the de novo appearance of the reversion mutation [4] [3].

Visualizing Key Resistance Pathways and Experimental Logic

The following diagrams illustrate the core concepts and experimental workflows.

resistance_mechanisms Key Rucaparib Resistance Mechanisms cluster_resistance Resistance Mechanisms Rucaparib Rucaparib SyntheticLethality Synthetic Lethality (HRD + PARPi) Rucaparib->SyntheticLethality CellDeath Cell Death SyntheticLethality->CellDeath HR_Restoration HR Restoration (e.g., BRCA reversion, methylation loss) Survival Cell Survival & Treatment Failure HR_Restoration->Survival ForkProtection Replication Fork Protection (e.g., SLFN11 loss) ForkProtection->Survival TargetAlteration PARP1 Alteration/ Drug Efflux TargetAlteration->Survival

experimental_workflow Experimental Workflow for Resistance Investigation Start Establish Rucaparib-Resistant Model (Cell Line or PDX) A1 Phenotypic Characterization (Growth, Apoptosis, PARP Trapping) Start->A1 A2 Genomic/Transcriptomic Analysis (WGS, RNA-seq, Methylation Arrays) Start->A2 Decision Hypothesis on Primary Mechanism? A1->Decision A2->Decision Decision->A2 No, re-analyze B1 Functional Validation (e.g., RAD51 foci, DNA fiber assays) Decision->B1 Yes B2 Therapeutic Testing (e.g., ATRi, WEE1i, PKCi combinations) B1->B2

Frequently Asked Questions (FAQs) for the Lab

Q1: My in vitro model shows acquired resistance to Rucaparib, but NGS did not find any reversion mutations in BRCA1/2. What other mechanisms should I prioritize? A1: The absence of BRCA reversion mutations is common. You should immediately investigate:

  • Epigenetic changes: Check for loss of promoter methylation in BRCA1 or RAD51C using bisulfite sequencing [4] [5].
  • Replication fork protection: Evaluate the expression of SLFN11 and perform DNA fiber assays to assess fork stability. SLFN11 deficiency is a major contributor to intrinsic and acquired resistance [2] [7].
  • Other HR restoration: Look for alterations in other HR genes (PALB2, RAD51D) or regulators of end resection (e.g., 53BP1, CDK12) [3] [8].

Q2: Why is a patient with a high genomic LOH (Loss of Heterozygosity) score, indicative of HRD, not responding to Rucaparib? A2: Genomic scars like a high LOH score are historical markers of HRD. They are irreversible and do not reflect the current functional status of the HR pathway. Resistance likely arose through a mechanism that restored HR functionality after the scar was formed (e.g., BRCA reversion, methylation loss). In this case, a functional assay like the RAD51 foci formation test on a recent tumor biopsy would provide a real-time assessment of HR proficiency and likely show restored HR function despite the high LOH score [4] [3] [6].

Q3: What are the most promising combination strategies to overcome or prevent Rucaparib resistance in preclinical models? A3: Current research focuses on combinations that target the vulnerability created by the resistance mechanism itself:

  • For HR-restored tumors: Combine Rucaparib with inhibitors of alternative DNA repair pathways, such as ATR inhibitors or WEE1 inhibitors. This re-introduces synthetic lethality by targeting the backup repair mechanisms the cancer cell is relying on [1] [2].
  • For cells with stabilized forks: Target the DNA damage response checkpoint with ATR or CHK1 inhibitors to force premature entry into mitosis with damaged DNA [2].
  • Broadly, combinations with immunotherapy, antibody-drug conjugates (ADCs), or inhibitors of the PI3K/AKT pathway are also being actively explored to enhance anti-tumor efficacy and overcome resistance [2] [9].

References

Rucaparib cocrystal vs camsylate solubility comparison

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Bioavailability Comparison

The table below summarizes the key physicochemical and pharmacokinetic properties of rucaparib camsylate and its cocrystals, based on experimental data [1].

Property This compound (Ruc-Cam) Rucaparib-Theophylline Monohydrate (Ruc-Thp MH) Rucaparib-Maltol (Ruc-Mal) Rucaparib-Ethyl Maltol (Ruc-Emal)
Solubility (in water) ~0.1 mg/mL 0.45 mg/mL 0.85 mg/mL 0.85 mg/mL
Apparent Permeability (Papp, ×10⁻⁶ cm/s) 8.24 10.21 11.32 11.59
Absolute Bioavailability 36% 60% 68% 66%
Key Improvement (Baseline) 4.5-fold solubility increase 8.5-fold solubility increase 8.5-fold solubility increase

The data shows that the cocrystal forms, particularly Ruc-Mal and Ruc-Emal, offer substantial improvements in both solubility and permeability, which contribute to their higher bioavailability [1].

Experimental Protocols and Methodologies

The comparative data was generated through standardized laboratory experiments. Here are the detailed methodologies for the key tests cited:

  • Solubility Measurement: The equilibrium solubility of each solid form was determined by placing an excess amount of the sample into a glass vial containing 5 mL of purified water. The vial was sealed and shaken at 25°C for 48 hours in a thermostatic shaker bath to reach equilibrium. Subsequently, the suspension was centrifuged and filtered. The concentration of rucaparib in the supernatant was quantified using a pre-established High-Performance Liquid Chromatography (HPLC) method [1].
  • Permeability Assessment (CACO-2 Cell Model): The apparent permeability (Papp) was evaluated using a CACO-2 cell monolayer model. The tested compounds were dissolved in a transport buffer and added to the donor side (apical side). Samples were then collected from the receiver side (basolateral side) at scheduled time points. The concentration of the drug transported through the monolayer was analyzed by HPLC, and the Papp (cm/s) was calculated to assess the membrane permeability [1].
  • Bioavailability Study (In Vivo Pharmacokinetics): The absolute bioavailability study was conducted in Sprague-Dawley rats. The rats were randomly divided into groups and administered a single dose of either Ruc-Cam or the cocrystals via oral gavage. Another group received an intravenous injection of a Ruc solution for reference. Blood samples were collected at predetermined times post-administration. The plasma concentration of rucaparib was measured using a validated LC-MS/MS method, and pharmacokinetic parameters, including bioavailability (F), were calculated [1].

Cocrystal Design and Formation Logic

The rationale behind selecting coformers for rucaparib cocrystals is based on solid-state chemistry and the goal of avoiding salt formation.

G cluster_1 Coformer Selection Strategy Start Rucaparib Base Goal Goal: Improve Solubility via Cocrystallization Start->Goal Rule1 Rule: ΔpKa (pKa_base - pKa_acid) < 0 Prevents proton transfer & salt formation Goal->Rule1 CF1 Theophylline (Thp) (Pharmaceutical Model) HBond Key Interaction: Hydrogen Bonding CF1->HBond CF2 Maltol (Mal) (Food Additive) CF2->HBond CF3 Ethyl Maltol (Emal) (Food Additive) HBorn HBorn CF3->HBorn Rule1->CF1 Rule1->CF2 Rule1->CF3 Ruc_Cocrystal Formed Cocrystals: Ruc-Thp MH, Ruc-Mal, Ruc-Emal HBorn->Ruc_Cocrystal

The process involves selecting neutral coformers (like theophylline, maltol, and ethyl maltol) that have complementary hydrogen-bonding sites to rucaparib but are not acidic enough to form a salt, ensuring the creation of a true cocrystal with altered physical properties [1].

Mechanism of Solubility and Bioavailability Enhancement

The superior performance of cocrystals can be attributed to two main factors working in concert:

  • Weakened Crystal Lattice Energy: The formation of new hydrogen bonds between rucaparib and the coformer molecule modifies the crystal packing. This new arrangement often has a lower lattice energy compared to the original API crystal. Less energy is therefore required for the crystal to dissolve in a solvent, leading to higher solubility [1].
  • The "Spring and Parachute" Effect: During dissolution, the highly soluble cocrystal creates a high-concentration solution of the drug (the "spring"). Even though the drug may subsequently precipitate out in its less soluble form, the transient high concentration creates a strong driving force for absorption across the intestinal membrane (the "parachute" effect). This, combined with the cocrystals' demonstrated ability to enhance membrane permeability, directly leads to the observed increase in bioavailability [1].

Conclusion for Research and Development

The experimental data strongly indicates that cocrystallization is a powerful strategy to overcome the key limitation of this compound—its low and variable oral bioavailability. The marked improvements in solubility and permeability achieved with cocrystals like Ruc-Mal and Ruc-Emal could potentially allow for lower dosing and reduced side effects, addressing significant clinical challenges associated with the current marketed form [1].

For researchers, this comparison guide underscores the value of investing in cocrystal screening as part of a comprehensive solid-form strategy in drug development.

References

Efficacy and Safety Comparison of PARP Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor (Trial Name) Approved Dose Patient Population PFS Result (vs. Placebo) Common Grade 3-4 Adverse Events

| Rucaparib (ARIEL3) [1] | 600 mg, twice daily [1] | - BRCAm

  • Entire ITT (incl. BRCAwt) | - BRCAm: 16.6 mo vs. 5.4 mo (HR 0.23)
  • ITT: 10.8 mo vs. 5.4 mo (HR 0.36) [1] | Increased AST/ALT, anemia, fatigue [1] | | Olaparib (Study 19) [2] | 300 mg, twice daily (tablet) | - gBRCAm | - gBRCAm: 11.2 mo vs. 4.3 mo (HR 0.18) [2] | Anemia, neutropenia [2] | | Niraparib (NOVA) [1] | 300 mg, once daily [1] | - gBRCAm
  • Non-gBRCAm | - gBRCAm: 21.0 mo vs. 5.5 mo (HR 0.27)
  • Non-gBRCAm: 9.3 mo vs. 3.9 mo (HR 0.45) [1] | Thrombocytopenia, anemia, neutropenia [2] |

Key: BRCAm: BRCA mutation; ITT: Intent-to-Treat population; BRCAwt: BRCA wild-type; gBRCAm: germline BRCA mutation; PFS: Progression-Free Survival; HR: Hazard Ratio; mo: months.

Mechanisms of Action and Resistance

PARP inhibitors share a common core mechanism but have distinct pharmacological profiles that influence their clinical application.

Core Mechanism of PARP Inhibition

PARP inhibitors work through a concept called synthetic lethality [3]. They block the activity of PARP enzymes, which are crucial for repairing single-strand breaks in DNA [4]. This blockage leads to the accumulation of double-strand breaks. In healthy cells, these breaks are repaired by the homologous recombination (HR) repair pathway. However, in cancer cells with a pre-existing homologous recombination deficiency (HRD), such as those harboring a BRCA1 or BRCA2 mutation, this repair pathway is disabled. The combination of PARP inhibition and HRD proves lethal to the cancer cell [3] [4].

Beyond simple enzyme inhibition, a key mechanism is PARP trapping, where the drug locks PARP enzymes onto DNA, preventing repair and causing persistent DNA damage [4]. The potency of PARP trapping varies among different inhibitors [4].

parp_mechanism Start DNA Single-Strand Break PARP1 PARP1 Activation & Repair Start->PARP1 Trapped PARP-DNA Complex Trapped PARP1->Trapped Inhibited by PARPi PARP Inhibitor PARPi->Trapped DSB Double-Strand Break (DSB) Trapped->DSB HR Homologous Recombination (HR) Repair DSB->HR HRD HR Deficiency (e.g., BRCA mutation) DSB->HRD Survival Cell Survival HR->Survival CellDeath Cell Death (Synthetic Lethality) HRD->CellDeath

Mechanisms of Acquired Resistance

A significant challenge in PARP inhibitor therapy is the development of resistance. Key mechanisms include [4]:

  • Reversion mutations: Cancer cells develop secondary mutations in BRCA or other HR genes (e.g., RAD51C/D) that restore the function of the homologous recombination pathway, allowing the cell to repair the DNA damage caused by the PARP inhibitor [3] [4].
  • Restoration of HR via 53BP1/Shieldin loss: Loss of function in proteins like 53BP1 can counteract the HR deficiency in BRCA1-mutant cells, effectively restoring HR and leading to resistance [4].
  • Replication fork protection: Alterations in proteins like MRE11 or MUS81 can stabilize stalled replication forks, preventing their degradation and enabling cells to survive DNA damage [4].
  • Drug efflux and target modification: Reduced intracellular drug concentration due to efflux pumps or mutations in the PARP1 gene itself can also confer resistance [4].

Key Experimental Protocols in Clinical Trials

The efficacy data in the table above comes from rigorous Phase II and III clinical trials. The following are summaries of their core methodologies.

ARIEL3 (Rucaparib) Trial Protocol [1]
  • Objective: To evaluate the efficacy of rucaparib as maintenance treatment after response to platinum therapy.
  • Population: Patients with high-grade platinum-sensitive ovarian cancer who had responded to their most recent platinum-based chemotherapy.
  • Design: Randomized, double-blind, placebo-controlled Phase III trial. Patients were randomized 2:1 to receive either rucaparib (600 mg, twice daily) or a placebo.
  • Biomarker Analysis: Tumor tissue was analyzed using the Foundation Medicine T5 next-generation sequencing assay. Patients were grouped for analysis as:
    • BRCA-mutant (germline or somatic)
    • HRD group (BRCA wild-type but with high genomic Loss of Heterozygosity (LOH))
    • Intent-to-Treat (ITT) population
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
QUADRA (Niraparib) Trial Protocol [1]
  • Objective: To evaluate niraparib as monotherapy treatment in a heavily pre-treated population.
  • Population: Patients with relapsed ovarian cancer who had received at least three prior chemotherapy regimens.
  • Design: Single-arm, open-label Phase II trial. Patients received niraparib 300 mg once daily.
  • Biomarker Analysis: Patients were not required to have a BRCA mutation. HRD status was assessed using the Myriad myChoice HRD assay.
  • Primary Endpoint: Overall response rate (ORR) in a modified per-protocol population.
Network Meta-Analysis (NMA) Protocol [2] [5]
  • Objective: To compare the efficacy and safety of different PARP inhibitors (olaparib, niraparib, rucaparib) indirectly when head-to-head trials are unavailable.
  • Data Sources: Systematic search of databases (PubMed, EMBASE, Cochrane Library) for Randomized Controlled Trials (RCTs) up to 2021.
  • Eligibility: Included Phase II/III RCTs of PARP inhibitors as maintenance or treatment for recurrent ovarian cancer versus placebo.
  • Statistical Analysis: A Bayesian network meta-analysis was performed using R software. Treatments were ranked using the Surface Under the Cumulative Ranking (SUCRA) curve, where a higher value indicates a greater probability of being the best treatment.

Conclusion and Research Context

For researchers and drug development professionals, the key takeaways are:

  • Comparable Efficacy: Network meta-analyses conclude that while there are numerical differences, no statistically significant difference in efficacy has been consistently demonstrated between olaparib, niraparib, and rucaparib in terms of PFS [5]. Olaparib and niraparib have also shown a significant overall survival (OS) benefit in patients with gBRCA mutations [2].
  • Safety Guides Choice: The primary differentiator in clinical practice is the safety profile. Rucaparib is associated with more hepatic enzyme elevations, niraparib with hematological toxicities like thrombocytopenia, and olaparib appears to have a comparatively lower incidence of high-grade adverse events [2] [5].
  • Biomarker Evolution: The response to these drugs extends beyond BRCA mutations to a wider HRD population, but the assays used to define HRD (e.g., Foundation Medicine's T5 for rucaparib vs. Myriad's myChoice for niraparib) differ, complicating cross-trial comparisons [1] [3]. Research into mechanisms of resistance, such as reversion mutations, is critical for developing next-generation therapies and combination strategies [4].

References

Clinical Efficacy Comparison: BRCA-Mutant vs. Wild-Type

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Population Key Efficacy Endpoint (Investigator-Assessed) Result in BRCA-Mutant Cohorts Result in BRCA Wild-Type Cohorts References

| ARIEL2 (Part 1) | Median Progression-Free Survival (PFS) | 12.8 months | LOH-High: 5.7 months LOH-Low: 5.2 months | [1] | | Study 10 (Parts 2A & 2B) | Objective Response Rate (ORR) | 59.3% (across platinum-sensitive & resistant patients) | Data not reported in these results | [2] | | ATHENA-MONO (1L Maintenance) | Median PFS in HRD Population* | 31.4 months (Rucaparib) vs 12.0 months (Placebo) | 20.2 months (Rucaparib, ITT) vs 9.2 months (Placebo, ITT) | [3] | | ARIEL4 (Treatment of Relapsed Disease) | Median Overall Survival (OS) | 19.4 months (Rucaparib) vs 25.4 months (Chemotherapy) | Trial enrolled only BRCA-mutant patients | [4] |

Note: The HRD (Homologous Recombination Deficient) population in ATHENA-MONO includes both BRCA-mutant and a subset of BRCA wild-type tumors with genomic "scars" indicative of HRD, often referred to as "BRCAness" [3] [1]. ITT = Intent-to-Treat population, which includes all patients regardless of HRD status. [3] LOH = Loss of Heterozygosity. [1]

Detailed Experimental Protocols

The efficacy data in the table above is derived from rigorous clinical trial designs.

  • ARIEL2 (NCT01891344): This was a phase II, open-label study in patients with recurrent, platinum-sensitive, high-grade ovarian carcinoma. The primary objective was to validate the efficacy of rucaparib and the predictive value of the HRD assay, which included BRCA mutation status and a genomic LOH score. Patients were prospectively categorized into three nested cohorts for analysis: BRCA mutant, BRCA wild-type/LOH-High, and BRCA wild-type/LOH-Low. All enrolled patients received oral rucaparib at 600 mg twice daily. The primary endpoint was investigator-assessed PFS. [1]
  • Study 10 (NCT01482715): This was a four-part, Phase I/II study. Parts 2A and 2B, which are referenced in the table, were Phase II portions designed to evaluate the efficacy and safety of oral rucaparib monotherapy (600 mg twice daily) in heavily pretreated patients with relapsed, high-grade ovarian cancer and a deleterious germline BRCA mutation. The primary endpoint was investigator-assessed Objective Response Rate (ORR) by RECIST v1.1. [2]
  • ATHENA-MONO (NCT03522246): This was a phase III, randomized, double-blind, placebo-controlled study investigating rucaparib as first-line maintenance therapy following platinum-based chemotherapy. Patients were randomized 4:1 to receive either rucaparib or placebo. The primary endpoint was investigator-assessed PFS, which was evaluated in two primary analysis populations: the HRD population (which includes BRCA-mutant and BRCA wild-type/LOH-High patients) and the Intent-to-Treat (ITT) population (all patients). [3]
  • ARIEL4 (NCT02855944): This was a phase III, randomized, open-label study designed to confirm the efficacy of rucaparib versus chemotherapy in patients with relapsed ovarian carcinoma and a deleterious BRCA mutation who had received at least two prior therapies. The primary endpoint was PFS, and the final analysis included the key secondary endpoint of Overall Survival (OS). [4]

Mechanism of Action and Biomarkers

Rucaparib is a small-molecule inhibitor of PARP enzymes (PARP1, PARP2, and PARP3). Its efficacy is driven by the principle of synthetic lethality [5] [6].

  • Synthetic Lethality in BRCA-Mutant Cells: In healthy cells, single-strand DNA breaks (SSBs) are repaired by the PARP-mediated Base Excision Repair (BER) pathway. If PARP is inhibited, these SSBs can collapse into double-strand breaks (DSBs) during replication, which are then faithfully repaired by the Homologous Recombination (HR) pathway. Cells with a BRCA1 or BRCA2 mutation have a deficient HR pathway. When these cells are treated with a PARP inhibitor, the simultaneous disruption of both SSB repair (via PARP inhibition) and DSB repair (via HR deficiency) leads to an accumulation of irreparable DNA damage and cell death. [7] [5]
  • Efficacy in BRCA Wild-Type Tumors: A subset of BRCA wild-type tumors also have deficiencies in the HR pathway, a state known as "BRCAness". This can be identified by a high level of genomic Loss of Heterozygosity (LOH). Tumors classified as BRCA wild-type/LOH-High are more sensitive to PARP inhibitors like rucaparib than those that are LOH-Low, as they share a similar vulnerability to DNA damage, though the effect is typically not as pronounced as in BRCA-mutant tumors. [7] [1] Preclinical studies also suggest that rucaparib's anti-tumor effects may involve the mTOR pathway. [7]

The diagram below illustrates the core mechanism of action.

G SSB Single-Strand Break (SSB) PARP PARP Enzyme (BER Pathway) SSB->PARP  PARP Binds DSB Double-Strand Break (DSB) (Replication Collapse) SSB->DSB  Rucaparib Inhibits PARP Repaired Repaired DNA PARP->Repaired  Normal Repair HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR  In HR-Proficient Cell (BRCA Wild-Type) CellDeath Cell Death DSB->CellDeath  In HR-Deficient Cell (BRCA Mutant / 'BRCAness') HR->Repaired

Efficacy and Safety Considerations

  • Overall Survival Data: The ARIEL4 trial revealed that in the treatment of relapsed BRCA-mutant ovarian cancer, rucaparib demonstrated a PFS benefit but did not show an Overall Survival (OS) advantage compared to chemotherapy, with a median OS of 19.4 months vs. 25.4 months, respectively. This finding was a key reason for the subsequent restriction of PARP inhibitor indications primarily to the maintenance setting [4].
  • Safety Profile: The long-term safety profile of rucaparib is consistent across trials. Common treatment-emergent adverse events include anemia, thrombocytopenia, nausea, vomiting, fatigue, and increased blood creatinine, ALT, and AST [3] [2] [8]. Real-world pharmacovigilance data has also identified potential new AEs of interest, such as intestinal obstruction and dehydration [8].

Conclusion for Research and Development

For researchers and drug developers, the key takeaways are:

  • Biomarker-Driven Efficacy: The efficacy of rucaparib is strongly linked to HRD status, with the greatest benefit observed in BRCA-mutant patients, followed by the BRCA wild-type/LOH-High subgroup.
  • Clinical Context Matters: The therapeutic window is most favorable in the first-line and platinum-sensitive maintenance settings.
  • Ongoing Research Needs: Understanding and overcoming de novo and acquired resistance, particularly in the wild-type population, remains a critical area for future research.

References

Rucaparib ARIEL clinical trials efficacy results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Results from ARIEL Clinical Trials

The following tables summarize the key efficacy outcomes for Rucaparib in the treatment of ovarian cancer.

Trial & Population Primary Endpoint: PFS Key Secondary Endpoints References
ARIEL3 (Maintenance Therapy in Platinum-Sensitive Recurrent Ovarian Cancer) [1] [2]

| • BRCA-mutant population | Median PFS: 16.6 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.40 (95% CI 0.30-0.53) | • OS (Final Analysis): Median OS 45.9 mo vs. 47.8 mo (HR 0.83, 95% CI 0.58-1.19) • PFS2: Median 26.1 mo vs. 18.4 mo (HR 0.67, 95% CI 0.48-0.94) | [1] [2] | | • HRD population (incl. BRCA-mutant) | Median PFS: 13.6 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.43 (95% CI 0.33-0.57) | • OS analysis showed no statistically significant benefit | [1] [2] | | • Intent-to-Treat (ITT) population | Median PFS: 10.8 mo (Rucaparib) vs. 5.4 mo (Placebo) HR: 0.46 (95% CI 0.37-0.56) | • OS analysis showed no statistically significant benefit | [1] [2] | | ARIEL4 (Therapy for Recurrent BRCA-Mutant Ovarian Cancer) [3] | | | | | • Efficacy population (BRCA-mutant) | Median PFS: 7.4 mo (Rucaparib) vs. 5.7 mo (Chemotherapy) HR: 0.64 (95% CI 0.49-0.84); p=0.0010 | Not specified in available results | [3] | | • Intent-to-Treat (ITT) population | Median PFS: 7.4 mo (Rucaparib) vs. 5.7 mo (Chemotherapy) HR: 0.67 (95% CI 0.52-0.86); p=0.0017 | Not specified in available results | [3] |

Experimental Trial Protocols

Understanding the design of these clinical trials is crucial for interpreting the data.

  • ARIEL3 (NCT01968213): This was a phase 3, randomized, double-blind, placebo-controlled international trial. It enrolled 564 patients with recurrent, platinum-sensitive ovarian cancer who had responded to their most recent platinum-based chemotherapy. Patients were randomized in a 2:1 ratio to receive either oral rucaparib (600 mg, twice daily) or a placebo. The primary endpoint was Investigator-assessed PFS, analyzed in three nested cohorts: BRCA-mutant, HRD (which includes the BRCA-mutant group), and the overall ITT population. The final OS analysis had a median follow-up of 77 months. [1] [2]

  • ARIEL4 (NCT02855944): This was a phase 3, open-label, randomized, controlled trial conducted across 12 countries. It enrolled 349 patients with confirmed BRCA1 or BRCA2 mutant ovarian cancer who had received at least two prior chemotherapy regimens. Unlike ARIEL3, this study compared rucaparib directly to chemotherapy. Patients were randomized 2:1 to receive either rucaparib or chemotherapy. The chemotherapy regimen was chosen by the institution based on the patient's platinum-sensitivity status (platinum-based for fully sensitive patients; non-platinum, such as weekly paclitaxel, for resistant or partially sensitive patients). The primary endpoint was also Investigator-assessed PFS. [3]

Mechanism of Action: Synthetic Lethality

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor. Its antitumor effect is based on the principle of synthetic lethality. The diagram below illustrates how Rucaparib selectively targets and kills cancer cells with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.

G Start DNA Single-Strand Break (SSB) PARP_Inhibition PARP Enzyme Inhibited by Rucaparib Start->PARP_Inhibition SSB_Unrepaired SSB Persists and Converts to DNA Double-Strand Break (DSB) PARP_Inhibition->SSB_Unrepaired HR_Deficient Cancer Cell with Homologous Recombination (HR) Deficiency (e.g., BRCA1/2 Mutation) SSB_Unrepaired->HR_Deficient HR_Proficient Normal Cell with Functional HR Repair SSB_Unrepaired->HR_Proficient Cell_Death Synthetic Lethality: Accumulated DSBs Lead to Cancer Cell Death HR_Deficient->Cell_Death Cell_Survival DSB is Accurately Repaired Cell Survives HR_Proficient->Cell_Survival

Interpretation of Key Findings

  • Efficacy in Different Settings: The data shows that Rucaparib is effective both as a maintenance therapy after a response to platinum-based chemotherapy (ARIEL3) and as a direct therapeutic alternative to chemotherapy in later-line settings (ARIEL4). [1] [2] [3]
  • PFS vs. OS: A critical observation from the ARIEL3 final analysis is the clear improvement in PFS that was not translated into a statistically significant OS benefit. This is partly attributed to crossover, where 46% of patients in the placebo group subsequently received a PARP inhibitor after disease progression, which can confound OS results. [1] [2] This highlights the importance of PFS as a primary endpoint in maintenance therapy trials.
  • Safety Profile: The safety data was consistent with the known profile of PARP inhibitors. In ARIEL3, the most common grade ≥3 adverse event was anemia, and there was a 4% incidence of MDS/AML in the Rucaparib arm. [1] [2] ARIEL4 also reported a higher incidence of serious adverse events with Rucaparib compared to chemotherapy. [3]

References

Rucaparib safety profile comparison other PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Rucaparib Safety Profile Comparison

Safety & Tolerability Parameter Rucaparib Olaparib Niraparib Comparative Findings

| Most Common Grade ≥3 AEs | Anaemia/decreased haemoglobin (25%); Neutropenia/decreased neutrophil count (11%) [1] | Not specified in sources | Not specified in sources | | | Common Non-Haematological AEs | Nausea, fatigue, vomiting [2] | Nausea, fatigue, vomiting [2] | Nausea, fatigue, vomiting [2] | Class-effect profile observed across all PARP inhibitors [3] [2] | | Common Haematological AEs | Anaemia, neutropenia, thrombocytopenia [2] | Anaemia, neutropenia, thrombocytopenia [2] | Anaemia, neutropenia, thrombocytopenia [2] | Class-effect profile observed across all PARP inhibitors [3] [2] | | Odds of Grade 3/4 AEs (vs. Olaparib) | Higher (OR 2.70, 95% CI 1.35-3.85) [4] | Reference | Higher (OR 3.45, 95% CI 1.75-7.14) [4] | No significant safety differences found between rucaparib and niraparib [4] | | Odds of Treatment Interruption (vs. Olaparib) | Higher (OR 4.17, 95% CI 1.96-9.09) [4] | Reference | Higher (OR 3.03, 95% CI 1.59-5.26) [4] | | | Serious Adverse Events & Discontinuation | No significant difference vs. other PARP inhibitors [5] | No significant difference vs. other PARP inhibitors [5] | No significant difference vs. other PARP inhibitors [5] | Safety profiles are comparable for these severe outcomes [5] |


Experimental Data and Trial Methodologies

The safety data in the table are derived from robust clinical trial methodologies.

  • Source Trials: Key data for rucaparib comes from the ARIEL3 (maintenance) and ARIEL4 (treatment) Phase 3 trials [3] [1]. Olaparib and niraparib data are from the SOLO2 and NOVA trials, respectively [4].
  • Study Designs: These were randomized, controlled, international trials. ARIEL4, for example, was an open-label study where patients were assigned to either rucaparib or standard chemotherapy [1].
  • Safety Assessment: Adverse events were systematically collected and graded for severity according to standardized criteria like the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [6].
  • Comparative Analysis Method: The comparative odds ratios (ORs) are from a network meta-analysis that statistically combines data from separate, similar trials (like SOLO2, NOVA, and ARIEL3) to provide indirect comparisons of treatments [4].

Mechanisms Behind Safety Profiles

The variation in safety profiles among PARP inhibitors is partly explained by their differing abilities to engage in PARP trapping [3].

Parpi PARP Inhibitor (PARPi) Administration Trapping PARP Trapping on DNA Parpi->Trapping Block Blocked Replication Fork Trapping->Block DSB Stalled Replication Fork Collapses into Double-Strand Break (DSB) Block->DSB Normal Normal Cell (HR Proficient) Repairs DSB, Survives DSB->Normal  Stronger Trapping   HRD Cancer Cell (HR Deficient) Fails to Repair DSB, Dies DSB->HRD SideEffect On-Target Toxicity: Myelosuppression Normal->SideEffect Toxicity Therapeutic Effect: Synthetic Lethality HRD->Toxicity

  • PARP Trapping: All PARP inhibitors block the enzyme's catalytic activity, but they also physically "trap" the PARP enzyme on damaged DNA. This trapped complex is highly toxic and blocks DNA replication [3] [7].
  • Varying Trapping Potency: Different PARP inhibitors have different strengths in causing PARP trapping. Talazoparib is considered the most potent trapper, followed by rucaparib and olaparib, while veliparib is the weakest [3] [7].
  • Link to Myelosuppression: The potency of PARP trapping is directly correlated with the level of myelosuppression (anaemia, neutropenia, thrombocytopenia) observed in clinical trials. Stronger trappers generally cause greater haematological toxicity [3].

References

Rucaparib progression-free survival versus placebo

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Rucaparib vs. Placebo

The table below summarizes the key efficacy outcomes for rucaparib versus placebo from recent phase II and III clinical trials.

Cancer Type & Trial Name Patient Population Intervention Median PFS (Months) Hazard Ratio (HR) for PFS Overall Survival (OS) Data

| Metastatic/Recurrent Endometrial Cancer (Phase II) [1] [2] | Stage III/IV or recurrent disease after 1-2 lines of chemo | Rucaparib (n=39) | 28.1 | 0.45 (95% CI: 0.24-0.87); p=0.02 | Median OS not reached (vs. 28.4 mos with placebo); HR 0.43 (95% CI: 0.18-1.05) | | | | Placebo (n=40) | 8.7 | -- | -- | | Recurrent Ovarian Cancer (ARIEL3, Phase III) [3] | Platinum-sensitive, after response to platinum-based chemo | Rucaparib (n=375) | See note below | -- | Final OS: No significant benefit in ITT population. | | | | Placebo (n=189) | -- | -- | -- | | First-Line Advanced Ovarian Cancer (ATHENA-MONO, Phase III) [4] | Newly diagnosed, advanced cancer after response to platinum-based chemo | Rucaparib (n=427) | 20.2 (ITT) | 0.53 (95% CI: 0.42-0.69) | Interim OS at 35% maturity: HR 0.83 (95% CI: 0.58-1.17) | | | | Placebo (n=111) | 9.2 | -- | -- | | First-Line Advanced Ovarian Cancer (ATHENA-MONO, Phase III) [4] | HRD subgroup | Rucaparib (n=185) | 31.4 | 0.52 (95% CI: 0.35-0.76) | -- | | | | Placebo (n=49) | 12.0 | -- | -- |

> Note on ARIEL3 PFS: The ARIEL3 trial demonstrated a significant PFS benefit for rucaparib in a nested analysis of three populations: BRCA-mutated, homologous recombination deficient (HRD, which includes the BRCA-mutated group), and the overall intention-to-treat (ITT) group. The reported median PFS was longer with rucaparib in all these groups compared to placebo [3]. > > HRD: Homologous Recombination Deficiency.

Experimental Trial Design and Methodology

The data presented above comes from high-quality, randomized controlled trials. Here are the key methodological details:

  • Study Design: All cited trials were randomized, double-blind, and placebo-controlled [1] [3] [4]. This is the gold standard for evaluating a new treatment's efficacy.
  • Participants: Patients had advanced gynecologic cancers (endometrial or ovarian) that had responded to platinum-based chemotherapy. A key eligibility criterion was having no evidence of disease progression immediately before starting the trial medication [1] [2].
  • Intervention and Dosing: Patients were randomized to receive either oral rucaparib (600 mg, twice daily) or a matching placebo. Treatment continued until disease progression or unacceptable toxicity occurred [1] [2].
  • Primary Endpoint: The main goal of these studies was to compare Progression-Free Survival (PFS), defined as the time from randomization until objective disease progression or death from any cause [1] [4].
  • Statistical Analysis: Efficacy was typically analyzed in predefined patient populations (e.g., ITT, HRD). The treatment effect is summarized by the Hazard Ratio (HR), where an HR of less than 1 indicates a benefit for rucaparib. A 95% Confidence Interval (CI) that does not include 1, and a p-value of less than 0.05, are considered statistically significant [1] [4].

Mechanism of Action: PARP Inhibition in DNA Repair

Rucaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor. It targets PARP-1, PARP-2, and PARP-3 enzymes, which are crucial for repairing single-strand breaks in DNA [2]. The following diagram illustrates how this mechanism selectively targets cancer cells, particularly those with existing DNA repair defects.

G cluster_normal Normal Cell (with functional HR repair) cluster_cancer HRD Cancer Cell (e.g., BRCA mutation) A PARP enzyme repairs single-strand breaks (SSBs) B SSB repair successful A->B C If SSB unrepaired, becomes double-strand break (DSB) A->C PARP inhibited D Homologous Recombination (HR) pathway repairs DSB C->D E Genomic integrity maintained Cell survives D->E F PARP enzyme repairs single-strand breaks (SSBs) G SSB repair successful F->G H If SSB unrepaired, becomes double-strand break (DSB) F->H PARP inhibited I HR pathway is defective DSB cannot be repaired H->I J Genomic instability Cell death (synthetic lethality) I->J

This concept of killing cancer cells with a pre-existing DNA repair defect (like HRD) while sparing healthy cells is known as synthetic lethality [2].

Interpretation and Relevance for Professionals

The data consistently shows that rucaparib maintenance therapy significantly delays disease progression compared to placebo across different settings. The PFS benefit is clinically meaningful, often doubling or tripling the median PFS. However, the translation of this benefit into an overall survival advantage appears to be more complex and may be influenced by subsequent therapies received by patients in the control arm [3].

  • Exploratory Biomarkers: In the endometrial cancer trial, a potential correlation was found between loss of p53 activity and improved rucaparib response. Interestingly, traditional homologous recombination biomarkers did not predict response in this cancer type, suggesting the mechanism of action in endometrial cancer may involve alternative pathways [1]. This is a key area for future research.

References

Rucaparib camsylate cocrystal pharmacokinetic study rats

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters and analytical method performance data from the rat study investigating the effect of myricetin on Rucaparib [1].

Category Parameter Value or Outcome
Analytical Method (UPLC-MS/MS) Linear Range 2.0 – 500 ng/mL [1]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL [1]
Intra-day Precision (RSD%) < 7.1% [1]
Inter-day Precision (RSD%) < 7.1% [1]
Accuracy (RE%) -1.2% to 10.9% [1]
Recovery > 96.1% [1]
Matrix Effects 89.8% – 99.7% [1]
Pharmacokinetic Interaction Effect of Myricetin on Rucaparib No significant impact on pharmacokinetic parameters [1]

Detailed Experimental Protocol

The established bioanalytical method and study design can serve as a robust protocol for your own research.

1. Chromatographic and Mass Spectrometry Conditions [1]

  • Instrument: Ultra Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS).
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
  • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
  • Gradient Program:
    • 0 - 0.5 min: 90% A
    • 0.5 - 1.0 min: Linear decrease to 10% A
    • 1.0 - 1.4 min: Hold at 10% A
    • 1.4 - 1.5 min: Linear increase to 90% A
    • 1.5 - 2.0 min: Hold at 90% A (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2.0 μL.
  • Detection: Multiple Reaction Monitoring (MRM) in positive ionization mode.
    • Rucaparib: m/z 324.00 → 293.02
    • Internal Standard (Fuzuloparib): m/z 472.82 → 280.99

2. Sample Preparation [1]

  • Protein Precipitation: Acetonitrile was used as the protein precipitant.
  • Internal Standard: Fuzuloparib was used as the IS.
  • Procedure: Working solutions of Rucaparib were spiked into blank rat plasma. Acetonitrile was added to precipitate proteins, followed by centrifugation. The supernatant was then injected into the UPLC-MS/MS system.

3. Study Design in Rats [1]

  • The developed UPLC-MS/MS method was used to determine plasma concentrations of orally administered Rucaparib in rats.
  • The study specifically investigated the pharmacokinetic interaction between Rucaparib and myricetin.
  • The conclusion was that myricetin did not significantly affect the exposure of Rucaparib, suggesting no need for dose adjustment when used together.

This experimental workflow can be visualized as follows:

cluster_1 Sample Processing Details Study Design Study Design Sample Collection Sample Collection Study Design->Sample Collection Oral Administration Sample Processing Sample Processing Sample Collection->Sample Processing Rat Plasma UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Processing->UPLC-MS/MS Analysis Supernatant Plasma + IS + Acetonitrile Plasma + IS + Acetonitrile Sample Processing->Plasma + IS + Acetonitrile Data & PK Analysis Data & PK Analysis UPLC-MS/MS Analysis->Data & PK Analysis Concentration Data Vortex & Centrifuge Vortex & Centrifuge Plasma + IS + Acetonitrile->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant

Information Gap on Cocrystals

The search results confirm that cocrystallization is a recognized strategy to improve drug properties like solubility and bioavailability [2]. However, the specific "Rucaparib camsylate cocrystal" you inquired about was not mentioned.

  • The available data pertains to the established This compound salt (the form used in the marketed product Rubraca) [3] [4].
  • While one review extensively discusses cocrystals of other active ingredients (like Theophylline) to illustrate the concept [2], it does not contain information on Rucaparib cocrystals.

To find the information you need, you may have to search for specialized patent databases or more specific scientific literature using terms like "Rucaparib cocrystal" and "pharmaceutical cocrystal".

References

Rucaparib companion diagnostic FoundationFocus CDx BRCA

Author: Smolecule Technical Support Team. Date: February 2026

FoundationFocus CDxBRCA Profile

The table below summarizes the key characteristics of the FoundationFocus CDxBRCA test based on its initial approval:

Feature Specification
Developer Foundation Medicine [1]
FDA Approval Date December 19, 2016 [1] [2] [3]
Technology Next-Generation Sequencing (NGS) [1] [4] [2]
Specimen Type Formalin-Fixed Paraffin-Embedded (FFPE) ovarian tumor tissue [1] [5]
Target Genes BRCA1 and BRCA2 (BRCA1/2) [1] [5]
Detects Somatic (tumor) and sometimes germline sequence alterations in BRCA1/2 [4]
Intended Use Qualitative detection of BRCA1/2 alterations to identify ovarian cancer patients for whom treatment with Rubraca (rucaparib) is being considered [1]

Clinical Validation and Experimental Data

The FDA approval for FoundationFocus CDxBRCA was supported by its use in the clinical development program for the PARP inhibitor Rucaparib. The key experimental data comes from an integrated analysis of two pivotal trials: Study 10 (NCT01482715) and ARIEL2 (NCT01891344) [6].

Experimental Protocol
  • Objective: To evaluate the antitumor activity and safety of oral rucaparib (600 mg twice daily) in patients with relapsed high-grade ovarian carcinoma (HGOC) [6].
  • Patient Population (Efficacy): The integrated efficacy analysis included 106 patients with HGOC and a deleterious germline or somatic BRCA1 or BRCA2 mutation who had received at least two prior chemotherapies [3] [6].
  • Primary Endpoint: Investigator-assessed confirmed objective response rate (ORR) [6].
  • Diagnostic Method: Tumor samples were analyzed using the FoundationFocus CDxBRCA test to determine BRCA mutation status [5] [7].
Key Efficacy Results

The following table summarizes the antitumor activity of rucaparib in patients identified by the companion diagnostic:

Metric Result in BRCA-Mutated Patients (n=106)
Objective Response Rate (ORR) 53.8% (95% CI: 43.8–63.5) [6]
Complete Response (CR) 8.5% of patients [6]
Partial Response (PR) 45.3% of patients [6]
Median Duration of Response (DOR) 9.2 months (95% CI: 6.6–11.6) [3] [6]

The Scientific Workflow and Mechanism of Action

The rationale for using a PARP inhibitor like rucaparib in BRCA-mutated cancers is based on the concept of synthetic lethality [8] [7]. The relationship between BRCA mutations, PARP inhibition, and cell death can be summarized in the following pathway:

G BRCA_Loss BRCA1/2 Gene Mutation (HR Deficiency) HR_Defect Defective HR Repair Cannot Fix DSBs BRCA_Loss->HR_Defect PARPi PARP Inhibitor Administered SSB Accumulation of Single-Strand Breaks (SSBs) PARPi->SSB DSB Collapse into Double-Strand Breaks (DSBs) SSB->DSB Lethality Synthetic Lethality: Cancer Cell Death DSB->Lethality HR_Defect->Lethality

The FoundationFocus CDxBRCA test identifies tumors that have lost proficient homologous recombination (HR) repair, most commonly due to BRCA1/2 mutations. The test was notable for being the first NGS-based companion diagnostic that could detect somatic BRCA mutations in tumor tissue, potentially identifying up to twice as many patients who could benefit from PARP inhibitor therapy compared to conventional tests that only identify germline mutations [1] [5].

Key Differentiators at the Time of Approval

While a direct, data-driven comparison with current alternatives is not possible with the available information, the features that distinguished FoundationFocus CDxBRCA at launch were:

  • Comprehensive Profiling: As an NGS-based test, it provided uniform analysis of all coding exons of the BRCA1 and BRCA2 genes from tumor tissue [1] [5].
  • Somatic Mutation Detection: This was a significant advancement, as germline-only testing was estimated to miss about half of all BRCA1/2 mutations present in a tumor [5] [2].
  • Regulatory Synergy: It was developed in parallel with rucaparib, and its approval was part of a coordinated FDA submission, establishing a model for future drug-diagnostic co-development [5] [7].

References

Rucaparib versus chemotherapy overall survival ARIEL4

Author: Smolecule Technical Support Team. Date: February 2026

Key Outcomes from the ARIEL4 Trial

Outcome Measure Rucaparib Group Chemotherapy Group Hazard Ratio (HR) / Notes
Progression-Free Survival (PFS) [1] 7.4 months 5.7 months HR: 0.67 (95% CI 0.52–0.86); p=0.0017
Overall Survival (OS) - Primary Analysis [2] [3] 19.4 months 25.4 months HR: 1.3 (95% CI 1.0–1.7); p=0.047
Overall Survival (OS) - Excluding Crossover [3] 19.4 months 9.1 months HR: 0.42 (95% CI 0.28–0.65); p<.0001
Objective Response Rate (ORR) [4] Similar to chemotherapy Similar to rucaparib No statistically significant difference

| Common Grade 3-4 Adverse Events [2] | Anemia/decreased hemoglobin (25%) Neutropenia/decreased neutrophils (11%) | Anemia/decreased hemoglobin (6%) Neutropenia/decreased neutrophils (14%) | | | Serious Adverse Events [2] | 28% | 12% | | | Treatment-Related Deaths [2] | 2 (of 232 patients) | 1 (of 113 patients) | |

Experimental Protocol & Trial Design

The ARIEL4 trial was an international, open-label, randomized, phase 3 study designed to compare rucaparib with standard-of-care chemotherapy.

  • Objective: To assess the efficacy and safety of rucaparib versus chemotherapy in patients with relapsed, BRCA1/2-mutated ovarian carcinoma who had received at least two prior chemotherapy regimens [2] [1].
  • Patient Population: 349 eligible women were randomly assigned in a 2:1 ratio to receive either rucaparib (n=233) or chemotherapy (n=116). The population was characterized by the interval since their last platinum-based therapy, including platinum-resistant, partially platinum-sensitive, and fully platinum-sensitive disease [2].
  • Treatment Regimens:
    • Rucaparib Arm: Oral rucaparib at 600 mg twice daily in 28-day cycles [2].
    • Chemotherapy Arm: Treatment was based on platinum-sensitivity status.
      • Platinum-resistant/partially sensitive: Weekly paclitaxel.
      • Fully platinum-sensitive: Investigator's choice of platinum-based chemotherapy (single-agent or doublet) [2] [1].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) in the efficacy population (patients without BRCA reversion mutations) and the intention-to-treat (ITT) population [1].
  • Key Secondary Endpoint: Overall Survival (OS) [2].
  • Crossover Design: A critical feature of the trial design was that patients in the chemotherapy group were permitted to cross over to receive rucaparib after disease progression. In the final analysis, 69% (80/116) of chemotherapy patients crossed over to receive rucaparib [2] [3].

Mechanisms of Action and Resistance

Understanding the underlying biology is crucial for interpreting the clinical data.

Rucaparib's Mechanism of Action

Rucaparib is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3 [5]. Its mechanism involves:

  • PARP Enzyme Inhibition: It binds to the active site of PARP1, inhibiting its catalytic activity and preventing the repair of DNA single-strand breaks [5].
  • PARP Trapping: Beyond inhibition, rucaparib potently "traps" the PARP enzyme on damaged DNA. This stalled complex is highly cytotoxic and leads to the formation of DNA double-strand breaks [5] [6].
  • Synthetic Lethality: In cancer cells with pre-existing homologous recombination repair (HRR) deficiencies, such as those harboring BRCA1 or BRCA2 mutations, the inability to repair these double-strand breaks leads to genomic instability and cell death. This concept is known as synthetic lethality [5].

The following diagram illustrates this core mechanism:

G cluster_normal Normal Cell (HRR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HRR Deficient) A1 DNA Single- Strand Break B1 PARP Enzyme Recruitment & Repair A1->B1 C1 DNA Repaired Cell Survives B1->C1 A2 DNA Single- Strand Break B2 Rucaparib inhibits PARP and traps it on DNA A2->B2 C2 Replication Fork Collapse B2->C2 D2 Lethal Double- Strand Break C2->D2 E2 Unrepairable Damage Synthetic Lethality Cell Death D2->E2

Primary Resistance via BRCA Reversion Mutations

A key finding from ARIEL4 and other studies is that some tumors possess intrinsic resistance to PARP inhibitors. The primary mechanism for this is the presence of BRCA reversion mutations [4]. These are secondary mutations in the BRCA1 or BRCA2 genes that restore the open reading frame and, consequently, the function of the homologous recombination repair (HRR) pathway [6]. This functional restoration allows the cancer cell to repair the DNA damage induced by rucaparib, thereby conferring resistance [4]. In ARIEL4, patients whose tumors harbored BRCA reversion mutations derived no PFS benefit from rucaparib [4].

Interpretation of the Survival Data

The OS results require careful interpretation in the context of the trial's crossover design:

  • Impact of Crossover: The shorter median OS in the rucaparib group (19.4 months) compared to chemotherapy (25.4 months) is confounded by the fact that most chemotherapy patients subsequently received an active drug (rucaparib) after progression. This dilutes the ability to detect an OS advantage for the initial rucaparib group [2].
  • Supporting Evidence: When analyzing the data excluding those who crossed over, the median OS for the chemotherapy group that did not receive rucaparib was only 9.1 months. This suggests a significant survival benefit is associated with receiving rucaparib at some point during the treatment course, and supports the PFS benefit observed with initial rucaparib therapy [3].

Future Research Directions

The ARIEL4 results highlight critical areas for future investigation:

  • Overcoming Acquired Resistance: Research is focused on combination therapies to overcome resistance. One promising approach is combining PARP inhibitors with inhibitors of the ATR/CHK1 pathway, key regulators of DNA damage response, which may resensitize resistant cells to PARP inhibition [6].
  • Optimal Treatment Sequencing: The data underscore the need to better understand the most effective sequence of therapies (e.g., PARP inhibitor followed by chemotherapy vs. chemotherapy followed by PARP inhibitor) for patients with advanced ovarian cancer [2].

References

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Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

555.22032053 Da

Monoisotopic Mass

555.22032053 Da

Heavy Atom Count

39

UNII

41AX9SJ8KO

Drug Indication

Rubraca is indicated as monotherapy for the maintenance treatment of adult patients with advanced (FIGO Stages III and IV) high-grade epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. Rubraca is indicated as monotherapy for the maintenance treatment of adult patients with platinum-sensitive relapsed high-grade epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum-based chemotherapy.
Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of primary peritoneal cancer , Treatment of prostate malignant neoplasms

Wikipedia

Rucaparib camsylate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
[1]. Thomas HD, et al. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Mol Cancer Ther, 2007, 6(3), 945-956.[2]. Hunter JE, et al. NF-κB mediates radio-sensitization by the PARP-1 inhibitor, AG-014699. Oncogene, 2012, 31(2), 251-264.[3]. Daniel RA, et al. Central nervous system penetration and enhancement of temozolomide activity in childhood medulloblastoma models by poly(ADP-ribose) polymerase inhibitor AG-014699. Br J Cancer, 2010, 103(10), 1588-1596.[4]. Daniel RA, et al. Inhibition of poly(ADP-ribose) polymerase-1 enhances temozolomide and topotecan activity against childhood neuroblastoma. Clin Cancer Res, 2009, 15(4), 1241-1249.

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